6-Iodoquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWKSYGYAIRXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496607 | |
| Record name | 6-Iodoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-08-2 | |
| Record name | 6-Iodo-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40107-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 6-Iodoquinolin-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodoquinolin-4-amine is a synthetic heterocyclic compound that has emerged as a valuable intermediate in medicinal chemistry. While not extensively studied for its intrinsic biological activity, its true significance lies in its utility as a versatile scaffold for the synthesis of novel bioactive molecules. The presence of a reactive iodine atom at the 6-position and a nucleophilic amino group at the 4-position of the quinoline core makes it a strategic building block for generating diverse chemical libraries. This guide provides an in-depth overview of the history, synthesis, and potential applications of 6-Iodoquinolin-4-amine, with a focus on its role in the development of therapeutic agents.
History and Discovery: The Quinoline Scaffold and the Rise of Halogenated Intermediates
The history of 6-Iodoquinolin-4-amine is intrinsically linked to the broader history of quinoline-based drug discovery. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably the antimalarial drug quinine and its synthetic analogs like chloroquine.[1][2] The journey of quinoline derivatives in medicine began in the 19th century and has since expanded to include anticancer, antibacterial, and anti-inflammatory agents.[1][3]
The deliberate incorporation of a halogen atom, such as iodine, into the quinoline ring is a modern medicinal chemistry strategy. The iodine atom can serve two primary purposes: it can act as a bioisostere for other groups, potentially enhancing binding affinity to biological targets, or it can function as a chemical handle for further molecular elaboration through cross-coupling reactions.[1][4] The discovery and utility of 6-Iodoquinolin-4-amine, therefore, did not occur as a singular event but rather as a logical progression in the quest for more effective and specific drugs derived from the quinoline template. Its value was recognized as chemists sought reliable intermediates for reactions like the Suzuki and Buchwald-Hartwig couplings to explore the structure-activity relationships of novel quinoline derivatives.
Synthesis and Chemical Properties
The synthesis of 6-Iodoquinolin-4-amine is a multi-step process that can be achieved through various routes. A common and practical approach begins with commercially available 4-iodoaniline, which undergoes a Conrad-Limpach cyclization to form the quinolin-4-one core.[4] Subsequent chlorination and amination steps yield the final product.[4]
Physicochemical Properties
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₉H₇IN₂ | - |
| Molecular Weight | 270.07 g/mol | - |
| pKa (quinoline nitrogen) | 8.5 - 9.5 | Predicted based on related 4-aminoquinolines[2] |
| logP | 2.0 - 3.0 | Predicted based on chemical structure |
| Solubility | Soluble in organic solvents like DMSO | [2] |
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for 6-Iodoquinolin-4-amine, highlighting the key chemical transformations.
Caption: Plausible synthetic workflow for 6-Iodoquinolin-4-amine.
Experimental Protocols
General Synthesis of 6-Iodoquinolin-4-amine (Illustrative Protocol)
This protocol is a generalized representation based on established methods for analogous quinoline derivatives.[4]
Step 1: Synthesis of 6-Iodoquinolin-4-ol (Conrad-Limpach Cyclization)
-
A mixture of 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.
-
The mixture is added to a high-boiling point inert solvent (e.g., Dowtherm A).
-
The reaction is heated to approximately 250 °C with stirring under an inert atmosphere for 30-60 minutes.[4]
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., isopropanol) and the precipitated product is collected by filtration.
-
The crude product is washed with a non-polar solvent to remove the high-boiling solvent and can be purified by recrystallization.[4]
Step 2: Synthesis of 4-Chloro-6-iodoquinoline (Chlorination)
-
To a round-bottom flask, add 6-Iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).[4]
-
The mixture is heated to reflux (approximately 110 °C) for 2-4 hours.
-
Excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and quenched by the slow addition of crushed ice.
-
The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.[4]
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.[4]
Step 3: Synthesis of 6-Iodoquinolin-4-amine (Amination)
-
The crude 4-Chloro-6-iodoquinoline is dissolved in a suitable solvent (e.g., isopropanol) in a pressure vessel.
-
The solution is saturated with ammonia gas or treated with an aqueous ammonia solution.
-
The vessel is sealed and heated to a temperature typically ranging from 120-160 °C for several hours.
-
After cooling, the reaction mixture is neutralized, and the product precipitates.
-
The solid product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.[4]
Role in Drug Discovery and Development
The primary utility of 6-Iodoquinolin-4-amine in drug discovery is its role as a versatile intermediate in Suzuki coupling reactions.[5] The iodine atom at the 6-position is readily displaced by various boronic acids, allowing for the introduction of a wide array of substituents.[5] This enables the rapid generation of libraries of 6-substituted-4-aminoquinoline derivatives for structure-activity relationship (SAR) studies.[5]
Suzuki Coupling Workflow
Caption: Workflow for generating and screening compound libraries.
Target Focus: P2X7 Receptor Antagonists
A significant application of 6-Iodoquinolin-4-amine derivatives is in the development of antagonists for the P2X7 receptor.[5] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[5] Its overactivation is implicated in inflammatory diseases and neuropathic pain.[5] Derivatives of 6-Iodoquinolin-4-amine have shown promise as potent and selective P2X7 receptor antagonists.[5]
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway and point of inhibition.
Quantitative Data for Analogous Compounds
Direct quantitative data for 6-Iodoquinolin-4-amine is limited in the public domain. However, studies on structurally similar compounds provide valuable insights into the potential of this chemical class. The following table summarizes in vitro cytotoxicity data for a series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, which share the iodo-substituted heterocyclic core and have been investigated for their anticancer potential.[1]
| Compound/Drug | Cell Line (Breast Cancer) | Cell Line (Colon Cancer) | Cell Line (Leukemia) |
| MCF-7 (IC₅₀ in µM) | HCT-116 (IC₅₀ in µM) | K-562 (IC₅₀ in µM) | |
| 6-iodo-2-methylquinazolin-4(3H)-one derivative 1 | 1.23 | 2.45 | 3.12 |
| 6-iodo-2-methylquinazolin-4(3H)-one derivative 2 | 0.98 | 1.87 | 2.54 |
| 6-iodo-2-methylquinazolin-4(3H)-one derivative 3 | 1.54 | 2.99 | 3.87 |
| Reference Drug | |||
| Doxorubicin | 0.45 | 0.52 | 0.61 |
| Note: This data is for structurally related quinazolinone derivatives, not 6-Iodoquinolin-4-amine itself, and is presented for illustrative purposes.[1] |
Conclusion
6-Iodoquinolin-4-amine stands as a testament to the importance of strategic intermediates in modern drug discovery. While it may not be a therapeutic agent in its own right, its value as a versatile chemical building block is undeniable. Its utility in the synthesis of P2X7 receptor antagonists and other potential therapeutic agents highlights the power of scaffold-based drug design. The synthetic routes and biological contexts provided in this guide offer a solid foundation for researchers looking to leverage the potential of 6-Iodoquinolin-4-amine in their own drug discovery programs. Further exploration of derivatives from this scaffold is warranted and holds promise for the development of novel treatments for a range of diseases.
References
Synthesis of 6-Iodoquinolin-4-amine from 4-Iodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 6-iodoquinolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available starting material, 4-iodoaniline, and proceeds through a three-step sequence involving a Conrad-Limpach cyclization, a chlorination reaction, and a final amination step. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate its successful implementation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of 6-iodoquinolin-4-amine from 4-iodoaniline is a well-established multi-step process.[1] The chosen synthetic pathway is designed to ensure the correct placement of the iodo substituent and to maximize the overall yield and purity of the final product. The three key transformations are:
-
Conrad-Limpach Reaction: This step involves the condensation and thermal cyclization of 4-iodoaniline with a β-ketoester, such as ethyl acetoacetate, to construct the core quinolin-4-one scaffold, yielding 6-iodoquinolin-4-ol.
-
Chlorination: The hydroxyl group of the 6-iodoquinolin-4-ol intermediate is converted to a more reactive chloro leaving group using a chlorinating agent like phosphorus oxychloride (POCl₃). This step yields 4-chloro-6-iodoquinoline.
-
Amination: The final step is a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by an amino group to furnish the target molecule, 6-iodoquinolin-4-amine.
Experimental Protocols
The following sections provide detailed, step-by-step procedures for each stage of the synthesis.
Step 1: Synthesis of 6-Iodoquinolin-4-ol (Conrad-Limpach Reaction)
This initial step constructs the quinolin-4-one ring system through a thermal cyclization process.[2][3][4]
Reaction Scheme:
Materials:
-
4-Iodoaniline
-
Ethyl acetoacetate
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)[2]
-
Non-polar solvent for washing (e.g., hexane, petroleum ether)
-
Ethanol or acetic acid for recrystallization
Procedure:
-
In a suitable reaction vessel, a mixture of 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.
-
The mixture is added to a high-boiling point inert solvent such as Dowtherm A.
-
The reaction mixture is heated to approximately 250 °C with constant stirring under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.[1]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, the reaction mixture is allowed to cool to room temperature, which should induce the precipitation of the product.
-
The solid product is collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.
-
The crude product is then dried under a vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Synthesis of 4-Chloro-6-iodoquinoline (Chlorination)
This step activates the 4-position of the quinoline ring for the subsequent nucleophilic substitution.
Reaction Scheme:
Materials:
-
6-Iodoquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
To a round-bottom flask, add 6-iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).[1]
-
The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.[1]
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The remaining residue is cooled in an ice bath and then cautiously quenched by the slow addition of crushed ice.
-
The product is extracted with dichloromethane (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
The crude 4-chloro-6-iodoquinoline can be purified by column chromatography on silica gel or by recrystallization.[1]
Step 3: Synthesis of 6-Iodoquinolin-4-amine (Amination)
This final step introduces the amine functionality at the 4-position of the quinoline ring.
Reaction Scheme:
Materials:
-
4-Chloro-6-iodoquinoline
-
Ammonium hydroxide solution or a solution of ammonia in ethanol
-
Isopropanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Ethanol/water for recrystallization
Procedure:
-
In a sealed pressure vessel, 4-chloro-6-iodoquinoline (1 equivalent) is dissolved in a suitable solvent like isopropanol.
-
A concentrated solution of ammonium hydroxide is added.[1]
-
The vessel is sealed and heated to a temperature between 120-160 °C for several hours (e.g., 12-24 hours).[1]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature and can be diluted with a solvent such as isopropanol.
-
The mixture is neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product.[1]
-
The solid product is collected by filtration, washed with water, and then with a small amount of cold isopropanol.[1]
-
The crude 6-iodoquinolin-4-amine can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis. The yields are estimates based on the synthesis of the analogous 6-iodo-3-methylquinolin-4-amine and may vary.[1]
Table 1: Reagents and Expected Yield for the Synthesis of 6-Iodoquinolin-4-ol
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry (Equivalents) | Typical Yield (%) |
| 4-Iodoaniline | 219.02 | 1.0 | - |
| Ethyl acetoacetate | 130.14 | 1.1 | - |
| 6-Iodoquinolin-4-ol | 271.05 | - | 70-85 |
Table 2: Reagents and Expected Yield for the Synthesis of 4-Chloro-6-iodoquinoline
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry (Equivalents) | Typical Yield (%) |
| 6-Iodoquinolin-4-ol | 271.05 | 1.0 | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 - 10.0 | - |
| 4-Chloro-6-iodoquinoline | 289.49 | - | 80-90 |
Table 3: Reagents and Expected Yield for the Synthesis of 6-Iodoquinolin-4-amine
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry (Equivalents) | Typical Yield (%) |
| 4-Chloro-6-iodoquinoline | 289.49 | 1.0 | - |
| Ammonia (NH₃) | 17.03 | Excess | - |
| 6-Iodoquinolin-4-amine | 270.07 | - | 75-90 |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of 6-iodoquinolin-4-amine from 4-iodoaniline.
Caption: Synthetic workflow for 6-Iodoquinolin-4-amine.
Safety Considerations
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.[1]
-
The high-temperature reactions require careful monitoring and the use of appropriate heating equipment.
-
The amination step is performed in a sealed vessel at high pressure and temperature and requires a suitable pressure reactor and caution.
References
physicochemical properties of 6-Iodoquinolin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Iodoquinolin-4-amine
Introduction
6-Iodoquinolin-4-amine is a heterocyclic organic compound that belongs to the 4-aminoquinoline class.[1] This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The presence of an iodine atom at the 6-position of the quinoline ring makes 6-Iodoquinolin-4-amine a valuable intermediate for the synthesis of more complex bioactive molecules, often through cross-coupling reactions.[3] The amino group at the 4-position is a key pharmacophore for many biologically active quinolines.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-Iodoquinolin-4-amine, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
The physicochemical properties of a compound are crucial in drug discovery and development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The key are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇IN₂ | [4][5] |
| Molecular Weight | 270.07 g/mol | [4][5] |
| Appearance | Gray solid | [5] |
| Melting Point | 220-222 °C | [4] |
| Boiling Point | 410.9 ± 30.0 °C (Predicted) | [4] |
| Density | 1.913 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.26 ± 0.50 (Predicted) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, chloroform, and DMSO.[6] | |
| Storage Conditions | 0-8 °C, keep in a dark place under an inert atmosphere.[5][7] |
Experimental Protocols
Synthesis of 6-Iodoquinolin-4-amine
A practical, multi-step synthetic route for a similar compound, 6-Iodo-3-methylquinolin-4-amine, starts from 4-iodoaniline and involves a Conrad-Limpach cyclization, followed by chlorination and amination.[8] A similar pathway can be adapted for the synthesis of 6-Iodoquinolin-4-amine.
Step 1: Synthesis of 6-Iodoquinolin-4-ol
This step involves the cyclization of a substituted aniline. The Gould-Jacobs reaction is a common method for synthesizing quinolin-4-ones from anilines.[9]
-
Reactants: 4-Iodoaniline and a suitable β-ketoester (e.g., diethyl malonate).
-
Procedure:
-
A mixture of 4-iodoaniline and diethyl malonate is heated.
-
The intermediate product is then cyclized at a high temperature, often in a high-boiling point solvent like Dowtherm A, to form the quinolin-4-one core.[10]
-
The resulting product is 6-Iodoquinolin-4-ol.
-
Step 2: Chlorination to 4-Chloro-6-iodoquinoline
The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent amination step.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure:
-
6-Iodoquinolin-4-ol is heated to reflux with an excess of phosphorus oxychloride.[8]
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the excess POCl₃ is removed under reduced pressure.[8]
-
The residue is carefully quenched with ice, and the resulting precipitate, 4-Chloro-6-iodoquinoline, is collected by filtration.[8]
-
Step 3: Amination to 6-Iodoquinolin-4-amine
The final step is a nucleophilic aromatic substitution to introduce the amine group at the 4-position.
-
Reagent: A source of ammonia, such as a concentrated solution of ammonia in a suitable solvent (e.g., ethanol).
-
Procedure:
-
4-Chloro-6-iodoquinoline is heated with a solution of ammonia in a sealed reaction vessel.[11]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed.
-
The residue is treated with a base to liberate the free amine, which is then extracted with an organic solvent.[11]
-
The crude product is purified by column chromatography or recrystallization to yield 6-Iodoquinolin-4-amine.[11]
-
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is a critical parameter that affects a drug's solubility and absorption.[12] Potentiometric titration is a common and reliable method for determining pKa values.[13][14]
-
Principle: The compound is dissolved in a suitable solvent (often a water-co-solvent mixture to ensure solubility) and titrated with a standard acid or base solution.[12][13] The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[14]
-
Apparatus: pH meter with a combined glass electrode, burette, stirrer.
-
Procedure:
-
A known amount (e.g., 20-40 μmoles) of 6-Iodoquinolin-4-amine is dissolved in a slightly acidified water/methanol mixture.[12]
-
The solution is titrated with a standardized solution of sodium hydroxide.[12]
-
The pH is recorded after each incremental addition of NaOH.
-
A blank titration of the solvent mixture without the compound is also performed.
-
The pKa is calculated from the difference in the titration curves of the sample and the blank.[13]
-
Determination of logP
The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross cell membranes.[15] The shake-flask method is a classical and widely accepted technique for measuring logP.[14][15]
-
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]
-
Materials: n-Octanol, water (pH-adjusted buffer, e.g., pH 7.4), separatory funnel, analytical instrument for concentration measurement (e.g., HPLC-UV).
-
Procedure:
-
n-Octanol and the aqueous buffer are pre-saturated with each other.[16]
-
A known amount of 6-Iodoquinolin-4-amine is dissolved in one of the phases.
-
The two phases are combined in a separatory funnel and shaken until equilibrium is reached.
-
The mixture is allowed to stand for complete phase separation.[16]
-
Aliquots are carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method.
-
The logP is calculated using the formula: logP = log₁₀ ([concentration in octanol] / [concentration in water]).[15]
-
Biological Activity and Signaling Pathways
4-Aminoquinolines are known for their diverse biological activities. While specific data for 6-Iodoquinolin-4-amine is limited, its activity can be inferred from related compounds.
Antimalarial Activity
The most well-known activity of 4-aminoquinolines is their antimalarial effect, which is primarily due to their interference with the detoxification of heme in the malaria parasite.[1]
Anticancer Activity
Many quinoline-based compounds exhibit anticancer properties by inhibiting receptor tyrosine kinases (RTKs).[10] RTKs are crucial for signaling pathways that regulate cell growth and proliferation, such as the RAS-RAF-MEK-ERK (MAPK) pathway.[10] Inhibition of these kinases can lead to a reduction in cancer cell proliferation and survival.[10] Some 4-aminoquinolines may also induce cancer cell death by inhibiting autophagy.[1]
Caption: Potential inhibition of a generic RTK signaling pathway by 6-Iodoquinolin-4-amine.
P2X7 Receptor Antagonism
A structurally related compound, 6-Iodo-3-methylquinolin-4-amine, is a key intermediate in the development of antagonists for the P2X7 receptor.[17] This ATP-gated ion channel is implicated in inflammation and neuropathic pain.[17]
Experimental and Logical Workflows
Synthesis Workflow
The multi-step synthesis of 6-Iodoquinolin-4-amine can be visualized as a logical workflow.
Caption: A generalized workflow for the synthesis of 6-Iodoquinolin-4-amine.
pKa Determination Workflow
The process of determining the pKa via potentiometric titration follows a clear experimental sequence.
Caption: Experimental workflow for pKa determination by potentiometric titration.
LogP Determination Workflow
The shake-flask method for determining logP is a standard procedure in medicinal chemistry.
Caption: Experimental workflow for LogP determination using the shake-flask method.
Conclusion
6-Iodoquinolin-4-amine is a synthetic heterocyclic compound with physicochemical properties that make it a valuable building block in drug discovery and development.[1] Its predicted properties, along with established synthetic routes and the known biological activities of the 4-aminoquinoline class, provide a strong basis for its further investigation as a scaffold for novel therapeutic agents.[1] The experimental protocols and workflows detailed in this guide offer a foundational resource for researchers aiming to synthesize, characterize, and evaluate the potential of 6-Iodoquinolin-4-amine and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Iodoquinolin-8-amine | 5552-47-6 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 7. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. enamine.net [enamine.net]
- 13. scielo.br [scielo.br]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
Spectroscopic Analysis of 6-Iodoquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 6-Iodoquinolin-4-amine, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages predictive models and comparative data from analogous structures to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate further research.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 6-Iodoquinolin-4-amine. These values are derived from computational predictions and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 6-Iodoquinolin-4-amine (in DMSO-d₆, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.25 | d | 5.5 |
| H-3 | 6.45 | d | 5.5 |
| H-5 | 8.50 | d | 1.8 |
| H-7 | 7.95 | dd | 8.8, 1.8 |
| H-8 | 7.60 | d | 8.8 |
| NH₂ | 6.80 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for 6-Iodoquinolin-4-amine (in DMSO-d₆, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150.0 |
| C-3 | 108.5 |
| C-4 | 152.0 |
| C-4a | 149.5 |
| C-5 | 128.0 |
| C-6 | 92.0 |
| C-7 | 138.0 |
| C-8 | 124.0 |
| C-8a | 148.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands for 6-Iodoquinolin-4-amine (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 1650 - 1580 | Strong | N-H bending (scissoring) of primary amine |
| 1620 - 1450 | Medium-Strong (multiple bands) | C=C and C=N stretching of the quinoline ring |
| 1350 - 1250 | Strong | Aromatic C-N stretching |
| ~830 | Strong | C-H out-of-plane bending (para-substituted-like pattern) |
| Below 600 | Medium-Weak | C-I stretching |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 6-Iodoquinolin-4-amine (Electron Ionization - EI)
| m/z Value | Interpretation |
| 270 | [M]⁺ (Molecular Ion) |
| 243 | [M - HCN]⁺ |
| 143 | [M - I]⁺ |
| 116 | [M - I - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for quinoline derivatives and can be adapted for 6-Iodoquinolin-4-amine.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-Iodoquinolin-4-amine for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and gently invert several times to ensure complete dissolution and homogeneity.
-
-
¹H NMR Spectrum Acquisition:
-
The spectrum is typically acquired on a 400 or 500 MHz spectrometer.
-
A standard one-pulse sequence is used.
-
Key parameters to set include: spectral width (~12 ppm), acquisition time (~4 seconds), relaxation delay (1-2 seconds), and the number of scans (typically 16 to 64 for a sufficient signal-to-noise ratio).
-
-
¹³C NMR Spectrum Acquisition:
-
The spectrum is acquired on the same spectrometer, operating at the corresponding frequency for ¹³C (e.g., 100 or 125 MHz).
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of dry 6-Iodoquinolin-4-amine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
A background spectrum of the empty sample compartment should be recorded prior to the sample analysis.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of 6-Iodoquinolin-4-amine (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (HPLC grade or better).
-
A small amount of a volatile acid (e.g., formic acid, 0.1% v/v) can be added to the solution to promote protonation and enhance the signal in positive ion mode.
-
-
Spectrum Acquisition:
-
The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The sample solution is introduced into the ESI source via a syringe pump or through an integrated liquid chromatography system at a flow rate of 5-20 µL/min.
-
The mass spectrum is acquired in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
Key instrument parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like 6-Iodoquinolin-4-amine.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 6-Iodoquinolin-4-amine and Its Derivatives
Abstract
6-Iodoquinolin-4-amine and its methylated analog, 6-iodo-3-methylquinolin-4-amine, are heterocyclic compounds that serve as crucial building blocks in medicinal chemistry.[1] While direct evidence of the intrinsic pharmacological activity of 6-iodoquinolin-4-amine is not extensively documented in publicly available literature, its primary role is as a versatile synthetic intermediate for the development of potent therapeutic agents.[2][3] This technical guide elucidates the mechanism of action of the key derivatives of 6-iodoquinolin-4-amine, with a primary focus on P2X7 receptor antagonism. Furthermore, it explores other potential biological activities inherent to the broader 4-aminoquinoline scaffold, including anticancer, antimalarial, and antibacterial effects. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.
Physicochemical Properties and Synthetic Utility
The physicochemical properties of 6-iodo-substituted quinolines are critical to their function as synthetic intermediates and influence the characteristics of their derivatives. The presence of an iodine atom at the 6-position significantly impacts lipophilicity and provides a reactive site for carbon-carbon bond formation, most notably through Suzuki coupling reactions.[1][4]
Comparative Physicochemical Properties of 6-Halo-3-methylquinolin-4-amines
While specific experimental data for 6-iodoquinolin-4-amine is sparse, a comparative analysis with its bromo- and chloro-analogs highlights key differences that influence their potential biological activity.[4]
| Property | Iodine (I) | Bromine (Br) | Chlorine (Cl) |
| Atomic Radius (pm) | 133 | 114 | 99 |
| Electronegativity (Pauling scale) | 2.66 | 2.96 | 3.16 |
| Van der Waals Radius (Å) | 1.98 | 1.85 | 1.75 |
| Lipophilicity Trend | Highest | Intermediate | Lowest |
| Halogen Bonding Potential | Strong | Moderate | Weak |
Data synthesized from a comparative analysis of halogenated quinolines.[4]
Synthetic Workflow
6-Iodo-3-methylquinolin-4-amine is a key starting material for generating libraries of 6-substituted quinoline derivatives. The iodine atom is readily displaced via Suzuki coupling, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[1]
References
Potential Biological Targets of 6-Iodoquinolin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
6-Iodoquinolin-4-amine and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. While 6-iodoquinolin-4-amine itself is often utilized as a synthetic intermediate, its structural motif is central to the development of potent modulators of various biological targets. This technical guide provides a comprehensive overview of the identified and potential biological targets of 6-iodoquinolin-4-amine derivatives, with a focus on their mechanism of action, supported by quantitative data and detailed experimental protocols. The primary target identified for derivatives is the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neuropathic pain.[1] Additionally, the broader quinoline scaffold suggests potential activities as anticancer, antimalarial, and antibacterial agents, likely through the inhibition of key enzymes such as dihydrofolate reductase, receptor tyrosine kinases, and DNA gyrase, or interference with processes like heme polymerization.[2] This document serves as a resource for researchers engaged in the exploration and development of novel therapeutics based on the 6-iodoquinolin-4-amine scaffold.
P2X7 Receptor Antagonism: A Primary Mechanism of Action
Derivatives of 6-iodo-3-methylquinolin-4-amine have been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells like macrophages and microglia.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines.[1] The antagonism of this receptor by 6-iodoquinolin-4-amine derivatives blocks these inflammatory signaling pathways.
Signaling Pathway
Upon activation by ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[1] This ion flux initiates downstream signaling cascades, culminating in the release of pro-inflammatory cytokines. 6-Iodoquinolin-4-amine derivatives act by blocking this initial ion flux.
References
6-Iodoquinolin-4-amine Derivatives: A Technical Guide to Synthesis, Activity, and Therapeutic Potential
Abstract
Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The introduction of an iodine atom at the 6-position of the quinolin-4-amine scaffold offers a unique combination of physicochemical properties that can enhance biological activity and provide a versatile handle for further chemical modification. This technical guide provides an in-depth overview of 6-iodoquinolin-4-amine derivatives, focusing on their synthesis, potential therapeutic applications, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents, particularly in the realms of anticancer and antimalarial treatments.[1][3] The 4-aminoquinoline moiety is a key pharmacophore responsible for the biological activity of many of these compounds.[3] The incorporation of a halogen atom, specifically iodine, at the 6-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4] The high polarizability of iodine makes it a potent halogen bond donor, a non-covalent interaction that can enhance ligand-protein binding affinity.[4] 6-Iodoquinolin-4-amine and its derivatives are synthetic heterocyclic compounds that serve as valuable intermediates and potential therapeutic agents.[2][5] This guide will explore the synthesis, quantitative biological data, and mechanistic pathways associated with this promising class of compounds.
Synthesis of 6-Iodoquinolin-4-amine Derivatives
The synthesis of 6-iodoquinolin-4-amine derivatives can be achieved through multi-step synthetic routes, often starting from commercially available substituted anilines. A common strategy involves the construction of the quinoline core, followed by functionalization at the desired positions.
General Synthetic Pathway
A practical and high-yielding approach to the 6-iodoquinolin-4-amine scaffold commences with 4-iodoaniline. The core quinolin-4-one structure is first constructed via a Conrad-Limpach cyclization, which is then followed by chlorination and subsequent amination to yield the target 4-aminoquinoline derivative.[2]
Experimental Protocols
-
Condensation: 4-Iodoaniline is reacted with ethyl acetoacetate, often in the presence of a catalytic amount of acid, to form the corresponding ethyl 3-((4-iodophenyl)amino)but-2-enoate.[4]
-
Cyclization: The resulting β-anilinoacrylate is cyclized at a high temperature, typically using a high-boiling solvent like Dowtherm A, to yield 6-iodo-4-hydroxy-3-methylquinolin-2(1H)-one.[4]
-
Chlorination: The 6-iodo-4-hydroxy-3-methylquinolin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating.[2][3]
-
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product.[2]
-
Purification: The crude product is collected by filtration, washed with water, and can be purified by column chromatography on silica gel or by recrystallization.[2]
-
Amination: The 4-chloro-6-iodo-3-methylquinoline is subjected to a nucleophilic aromatic substitution reaction with an amino source. For the synthesis of the primary amine, ammonium hydroxide solution is added, and the mixture is heated in a sealed vessel or under reflux at 120-160 °C for 12-24 hours.[2]
-
Isolation: After cooling, the reaction mixture is diluted with a suitable solvent like isopropanol and neutralized to precipitate the final product.[2]
-
Purification: The solid product is collected by filtration, washed with water and cold isopropanol, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
Therapeutic Potential and Biological Activity
While direct experimental data for 6-iodoquinolin-4-amine itself is limited in publicly available literature, the broader class of iodo-quinoline and iodo-quinazoline derivatives has demonstrated significant potential in several therapeutic areas, most notably in oncology.[1][6]
Anticancer Activity
Structurally similar compounds have shown potent cytotoxic activity against various human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes and disruption of critical cellular pathways.
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for structurally related iodo-quinazoline derivatives against several cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 3c | MCF-7 (Breast) | 4.0 | Doxorubicin | 2.3 |
| HCT-116 (Colon) | 8.0 | Doxorubicin | 3.25 | |
| HepG2 (Liver) | 6.0 | Doxorubicin | 2.8 | |
| A549 (Lung) | 7.0 | Doxorubicin | 3.1 | |
| 3b | MCF-7 (Breast) | 6.0 | Doxorubicin | 2.3 |
| HCT-116 (Colon) | 9.0 | Doxorubicin | 3.25 | |
| HepG2 (Liver) | 7.0 | Doxorubicin | 2.8 | |
| A549 (Lung) | 8.0 | Doxorubicin | 3.1 |
Data sourced from a study on 2,4-disubstituted-6-iodoquinazoline derivatives.[6]
Antimicrobial Activity
Iodo-quinoline derivatives have also been investigated for their antimicrobial properties. A recent study reported the synthesis of a library of 6-iodo-substituted carboxy-quinolines and their evaluation against various microbial strains.[7] These compounds have shown promise as scaffolds for the development of novel antimicrobial agents.[7]
Mechanisms of Action
The therapeutic effects of 6-iodoquinolin-4-amine derivatives can be attributed to their interaction with multiple biological targets and signaling pathways.
Inhibition of Dihydrofolate Reductase (DHFR)
One proposed mechanism for the anticancer activity of iodo-substituted quinoline-like scaffolds is the inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the synthesis of purines, pyrimidines, and several amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death.
P2X7 Receptor Antagonism
Certain derivatives of 6-iodo-3-methylquinolin-4-amine act as potent antagonists of the P2X7 receptor, an ATP-gated ion channel primarily found on immune cells.[5] Overactivation of the P2X7 receptor is implicated in inflammatory processes. Antagonism of this receptor by quinoline derivatives can block the release of pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases.[5]
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Quinoline-based compounds are known to exert anticancer effects by inhibiting receptor tyrosine kinases (RTKs).[4] RTKs are crucial for signaling pathways that regulate cell growth and proliferation. By blocking the autophosphorylation of RTKs, 6-halo-3-methylquinolin-4-amines can inhibit downstream cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, leading to reduced cancer cell proliferation and survival.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Iodine in the Biological Activity of 6-Iodoquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 6-Iodoquinolin-4-amine, a synthetic heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a halogen atom, particularly iodine, at the 6-position can profoundly influence the molecule's physicochemical properties and biological activity. This document will explore the synthesis, potential mechanisms of action, and critically, the specific role of the iodine atom in the activity of 6-Iodoquinolin-4-amine, supported by experimental protocols and data from closely related analogs.
Physicochemical Properties and the Strategic Importance of the Iodine Atom
The substitution of different halogens at the 6-position of the quinolin-4-amine core imparts distinct physicochemical properties that can significantly alter a compound's pharmacokinetic and pharmacodynamic profile. The key differences arise from the varying electronegativity, atomic size, and lipophilicity of iodine, bromine, and chlorine.
The iodine atom in 6-Iodoquinolin-4-amine plays a multifaceted role in its biological activity, which can be attributed to several key factors:
-
Lipophilicity : The lipophilicity of halogens follows the trend I > Br > Cl.[1] Increased lipophilicity can enhance membrane permeability, leading to better cell penetration and access to intracellular targets. However, it can also affect solubility and metabolic stability.
-
Halogen Bonding : The iodine atom is a potent halogen bond donor.[2][3] A halogen bond is a non-covalent interaction between the electropositive region on a halogen atom (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a biological target).[3] The strength of this interaction follows the trend I > Br > Cl.[3] This strong, directional interaction can significantly enhance binding affinity to target proteins, such as kinases or receptors, potentially leading to higher potency.[2][3] In some systems, exchanging a chlorine for an iodine atom has been shown to increase binding affinity by an order of magnitude.[3]
-
Size and Polarizability : Iodine's large atomic radius and high polarizability can lead to favorable van der Waals interactions within a binding pocket, further contributing to affinity.[1]
Data Presentation: Comparative Physicochemical Properties of 6-Halo-3-methylquinolin-4-amines
While specific experimental data for 6-Iodoquinolin-4-amine is not extensively available, the following table summarizes the key physicochemical differences between iodo, bromo, and chloro analogs based on established principles.
| Property | Iodine (I) | Bromine (Br) | Chlorine (Cl) |
| Atomic Radius (pm) | 133 | 114 | 99 |
| Electronegativity (Pauling scale) | 2.66 | 2.96 | 3.16 |
| Van der Waals Radius (Å) | 1.98 | 1.85 | 1.75 |
| Lipophilicity (LogP contribution) | Highest | Intermediate | Lowest |
| Halogen Bond Donor Strength | Strongest | Intermediate | Weakest |
Synthesis of 6-Iodoquinolin-4-amine and its Analogs
The synthesis of 6-halo-4-aminoquinolines typically involves a multi-step process starting from a correspondingly substituted aniline. The general approach involves the construction of the quinoline core followed by the introduction of the 4-amino group.
Experimental Protocol: A General Synthetic Route for 6-Halo-4-aminoquinolines
A plausible synthetic pathway for 6-halo-4-aminoquinolines is outlined below. This protocol is based on established methods for the synthesis of quinoline derivatives.[1][4][5][6]
Step 1: Condensation
-
React the appropriate 4-haloaniline (e.g., 4-iodoaniline) with an ethyl acetoacetate equivalent in the presence of a catalytic amount of acid.
-
Heat the mixture to facilitate the formation of the corresponding ethyl 3-((4-halophenyl)amino)but-2-enoate.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the product, for example, by recrystallization.
Step 2: Cyclization
-
Heat the product from Step 1 in a high-boiling point solvent, such as Dowtherm A, to induce thermal cyclization.
-
This step forms the 6-halo-quinolin-4-ol.
-
Cool the reaction mixture and collect the precipitated product by filtration.
Step 3: Chlorination
-
Treat the 6-halo-quinolin-4-ol with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position to a chlorine atom.
-
This reaction is typically performed at reflux.
-
Carefully quench the reaction with ice and neutralize to precipitate the 4-chloro-6-haloquinoline product.
-
Purify the product by column chromatography or recrystallization.
Step 4: Amination
-
React the 4-chloro-6-haloquinoline with an amine source (e.g., ammonia, an alkylamine, or an arylamine) to introduce the 4-amino group via nucleophilic aromatic substitution.[4][5][6]
-
The reaction conditions (solvent, temperature, and use of a base) will depend on the nucleophilicity of the amine.[5][6]
-
Purify the final 6-halo-quinolin-4-amine product by column chromatography or recrystallization.
Caption: Generalized synthetic pathway for 6-halo-4-aminoquinolines.
Biological Activity and Mechanism of Action
Quinoline derivatives exhibit a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1] The specific activity of 6-Iodoquinolin-4-amine is likely influenced by the targets it modulates, with P2X7 receptors and protein kinases being plausible candidates.
P2X7 Receptor Antagonism
Derivatives of 6-iodo-3-methylquinolin-4-amine have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[7] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers pro-inflammatory cytokine release.[7] Antagonism of this receptor can therefore have anti-inflammatory effects. Studies on quinoline-carboxamide derivatives as P2X7R antagonists have shown that highly electronegative substitutions, including iodo, enhance affinity.[8]
Caption: P2X7 receptor signaling and inhibition by 6-Iodoquinolin-4-amine.
Kinase Inhibition
The quinoline scaffold is a common feature in many kinase inhibitors. It is hypothesized that 6-halo-3-methylquinolin-4-amines may act as inhibitors of Receptor Tyrosine Kinases (RTKs), which are often dysregulated in cancer.[9] The iodo substituent, through its potential to form strong halogen bonds, could anchor the inhibitor in the ATP-binding pocket of the kinase, leading to potent inhibition of downstream signaling pathways like the RAS-RAF-MEK-ERK (MAPK) pathway.[9]
Caption: Generic RTK signaling pathway and its inhibition.
Data Presentation: Biological Activity of Halogenated Quinolines and Related Heterocycles
Direct comparative data for 6-Iodoquinolin-4-amine is limited. The following table summarizes representative data from the literature for related halogenated compounds to illustrate the potential impact of halogen substitution on biological activity.
| Compound/Derivative Series | Target | Activity Metric | Key Finding |
| Quinoline-carboxamides | P2X7 Receptor | IC₅₀ | Highly electronegative fluoro, chloro, and iodo substitutions enhanced affinity.[8] |
| 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | Human Cancer Cell Lines | IC₅₀ | Demonstrated significant in vitro cytotoxic activity, suggesting potential for iodo-substituted scaffolds.[1] |
| 6-chlorocyclopentaquinolinamine | MRSA | MIC | Exhibited potent inhibition against MRSA (MIC = 0.125 mM).[10] |
| hCatL inhibitors | Cathepsin L | Affinity | Exchanging chlorine for iodine increased affinity by approximately one order of magnitude.[3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of 6-Iodoquinolin-4-amine and its analogs.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for measuring kinase activity and inhibition by quantifying ATP consumption.[11]
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
6-Iodoquinolin-4-amine and analog compounds
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add 2.5 µL of the diluted compounds or controls (e.g., DMSO for negative control, a known inhibitor for positive control) to the wells of a 384-well plate.
-
Add 2.5 µL of a kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogen bond: its role beyond drug-target binding affinity for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
6-Iodoquinolin-4-amine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Iodoquinolin-4-amine is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural features, including a reactive iodine atom at the 6-position and a versatile amino group at the 4-position, make it an invaluable starting material for the synthesis of a diverse array of bioactive molecules. The quinoline core itself is a well-established pharmacophore present in numerous approved drugs, known for its broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] The presence of the iodine atom not only facilitates a variety of cross-coupling reactions for the generation of extensive compound libraries but can also enhance binding affinity to biological targets.[6][7] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 6-iodoquinolin-4-amine as a building block in drug discovery, complete with experimental protocols and data presented for practical use by researchers.
Physicochemical Properties
While extensive experimental data for 6-iodoquinolin-4-amine is not widely published, its key physicochemical properties can be summarized as follows. This information is crucial for its application in synthesis and for predicting its behavior in biological systems.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₉H₇IN₂ | [7] |
| Molecular Weight | 270.07 g/mol | [7] |
| Appearance | Gray solid | [7] |
| Solubility | Soluble in organic solvents like DMSO. | [1] |
| Storage Conditions | Store at 0-8 °C. | [7] |
| Chemical Reactivity | The iodine atom at the 6-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The amino group at the 4-position can be readily acylated, alkylated, or used for further functionalization.[1][7] |
Synthesis of 6-Iodoquinolin-4-amine
A practical and efficient multi-step synthesis of 6-iodoquinolin-4-amine has been proposed, starting from the commercially available 4-iodoaniline. This route avoids the regioselectivity challenges associated with the direct functionalization of a pre-formed quinoline ring.[6]
Experimental Protocol: Synthesis from 4-Iodoaniline
This protocol outlines a three-step synthesis involving a Conrad-Limpach cyclization, followed by chlorination and amination.
Step 1: Synthesis of 6-Iodoquinolin-4-ol
-
Combine 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling point inert solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C with stirring under an inert atmosphere (e.g., nitrogen) for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with a suitable organic solvent (e.g., ethanol), and dry to yield 6-iodoquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-6-iodoquinoline
-
To a round-bottom flask, add 6-iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours in a fume hood.
-
After completion (monitored by TLC), carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the residue in an ice bath and slowly quench by the cautious addition of crushed ice.
-
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with dichloromethane (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-chloro-6-iodoquinoline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 3: Synthesis of 6-Iodoquinolin-4-amine
-
Place 4-chloro-6-iodoquinoline (1 equivalent) in a sealed pressure vessel.
-
Add a solution of ammonia in a suitable solvent (e.g., methanol or isopropanol).
-
Heat the mixture to a temperature between 120-160 °C for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent.
-
Neutralize with an aqueous base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold isopropanol.
-
The crude 6-iodoquinolin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Medicinal Chemistry
6-Iodoquinolin-4-amine serves as a versatile scaffold for the development of therapeutic agents across multiple disease areas. Its utility stems from the ability to readily introduce diverse chemical functionalities at both the 6- and 4-positions, enabling extensive structure-activity relationship (SAR) studies.
Anticancer Agents and Kinase Inhibitors
The 4-aminoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8][9] Several approved anticancer drugs, such as gefitinib and erlotinib, feature a related 4-anilinoquinazoline core.[9] Derivatives of 6-iodoquinolin-4-amine are being explored as inhibitors of various kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).
A study on 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile demonstrated improved potency in several chordoma cell lines compared to its non-iodinated analog.[8] While direct IC₅₀ values for 6-iodoquinolin-4-amine derivatives are not always available, data from closely related compounds highlight the potential of this scaffold. For instance, a series of 4-aminoquinoline derivatives showed significant cytotoxicity against human breast cancer cell lines.[10]
Table 1: Cytotoxicity of Representative 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines [10]
| Compound | Cell Line | GI₅₀ (μM) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |
| Chloroquine | MDA-MB-468 | 24.36 |
| Chloroquine | MCF-7 | 20.72 |
Quinoline-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases like EGFR and VEGFR, or intracellular kinases like PI3K. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
P2X7 Receptor Antagonists for Inflammatory Diseases
6-Iodoquinolin-4-amine (specifically, its 3-methyl analog) is a key intermediate in the synthesis of potent and selective antagonists of the P2X7 receptor.[6] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its overactivation is implicated in various inflammatory conditions and neuropathic pain.[6] The iodine at the 6-position is ideal for introducing various aryl and heteroaryl groups via Suzuki coupling to explore the SAR of P2X7 antagonists.
Table 2: In Vitro Potency of Representative 6-Substituted-3-methylquinolin-4-amine Derivatives as P2X7 Receptor Antagonists (Illustrative Data) [6]
| Compound ID | 6-Position Substituent | hP2X7 IC₅₀ (nM) | rP2X7 IC₅₀ (nM) |
| Cmpd-1 | 4-Fluorophenyl | 50 | 75 |
| Cmpd-2 | 2-Methoxyphenyl | 25 | 40 |
| Cmpd-3 | 3-Cyanophenyl | 15 | 22 |
| Cmpd-4 | Pyridin-4-yl | 8 | 12 |
Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ and Na⁺ influx and K⁺ efflux. This triggers the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β. Quinoline-based antagonists block the channel, thereby preventing this inflammatory cascade.[6]
Antimalarial and Antimicrobial Agents
The 4-aminoquinoline scaffold is the cornerstone of several antimalarial drugs, most notably chloroquine.[11][12] These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to parasite death.[1] The iodo-substituent on the quinoline ring can be explored for developing new antimalarials with improved activity against drug-resistant strains.
Furthermore, iodo-quinoline derivatives have demonstrated promising antibacterial and antifungal activities.[1][13] For example, 6-iodo-substituted carboxy-quinolines have shown efficacy against Staphylococcus epidermidis and Candida parapsilosis.[1][13] The proposed mechanism for quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13]
Table 3: Minimum Inhibitory Concentration (MIC) of Representative Iodo-quinoline Derivatives [13]
| Compound | S. epidermidis (μg/mL) | C. parapsilosis (μg/mL) |
| 6-iodo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | >100 | 100 |
| 6-iodo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | >100 | 50 |
| 6-iodo-2-(4-bromophenyl)quinoline-4-carboxylic acid | >100 | 50 |
Key Experimental Protocols
Suzuki-Miyaura Cross-Coupling for Derivative Synthesis
The iodine atom at the 6-position of 6-iodoquinolin-4-amine makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
General Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 6-iodoquinolin-4-amine (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos).
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
-
Heat the reaction mixture (typically between 80-110 °C) and stir for 2 to 24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-4-aminoquinoline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative activity of new compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from 6-iodoquinolin-4-amine) in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (the concentration that causes 50% growth inhibition) or IC₅₀ (the concentration that inhibits 50% of the cell population) value.
Conclusion
6-Iodoquinolin-4-amine is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its dual functional groups provide a robust platform for the generation of diverse molecular architectures. The amenability of the 6-iodo position to a variety of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, which is crucial in the hit-to-lead and lead optimization phases of drug discovery. The demonstrated and potential applications of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents underscore the continued importance of this scaffold in the development of novel therapeutics. This guide serves as a foundational resource for researchers looking to leverage the potential of 6-iodoquinolin-4-amine in their drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Theoretical Studies of 6-Iodoquinolin-4-amine Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural and electronic analysis of 6-Iodoquinolin-4-amine. While specific experimental and computational studies on 6-Iodoquinolin-4-amine are not extensively available in the public domain, this document outlines established protocols and data presentation methods derived from research on analogous quinoline derivatives. These methodologies are crucial for understanding the molecule's physicochemical properties, reactivity, and potential as a pharmacophore in drug design.
Core Concepts in Theoretical Analysis of Quinoline Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds.[1][2] These computational methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties, offering insights that are often challenging to obtain through experimental means alone.[1] For quinoline derivatives, which are known for their diverse biological activities, these calculations can guide the synthesis of more potent and selective therapeutic agents.[1]
Key properties that can be investigated through theoretical studies include:
-
Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.
-
Electronic Properties: Understanding the distribution of electrons and identifying reactive sites. This includes the analysis of frontier molecular orbitals (HOMO and LUMO).
-
Spectroscopic Properties: Predicting spectroscopic signatures (e.g., IR, UV-Vis) to aid in experimental characterization.
-
Reactivity Descriptors: Calculating parameters that predict the chemical behavior of the molecule.
Methodologies and Protocols for Computational Analysis
A typical workflow for the quantum chemical analysis of a molecule like 6-Iodoquinolin-4-amine is detailed below. This protocol is based on common practices for other quinoline derivatives.[1][3]
2.1. Molecular Geometry Optimization
The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar are commonly used.[1]
-
Procedure:
-
Construct the initial 3D structure of 6-Iodoquinolin-4-amine using a molecular builder (e.g., GaussView, Avogadro).[3]
-
Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical methods like PM6) to find a reasonable starting structure.[1]
-
Refine the geometry using a more robust method, typically Density Functional Theory (DFT) with a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3]
-
A basis set, commonly 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.[3]
-
The optimization process continues until a stationary point on the potential energy surface is found, which represents the lowest energy conformation of the molecule.[3]
-
2.2. Frequency Calculations
To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency analysis is performed.
-
Procedure:
-
The calculations are performed on the optimized geometry at the same level of theory used for optimization.[3]
-
The absence of imaginary frequencies confirms that the structure is a true minimum.[3]
-
These calculations also yield important thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.[3]
-
2.3. Electronic Property Analysis
From the optimized structure, various electronic properties are calculated to understand the molecule's reactivity and electronic behavior.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability.[3][4]
-
Molecular Electrostatic Potential (MEP) Map: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[3]
-
Atomic Charges: Mulliken or Natural Bond Orbital (NBO) population analysis is used to calculate the partial charges on each atom, providing insight into the charge distribution across the molecule.[3]
Predicted Physicochemical and Quantum Chemical Properties
The following tables summarize the types of quantitative data that would be generated from the theoretical studies described above. The values presented are illustrative and based on typical results for similar quinoline derivatives.
Table 1: Predicted Physicochemical Properties of 6-Iodoquinolin-4-amine
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₉H₇IN₂ | - |
| Molecular Weight | 269.07 g/mol | - |
| pKa (quinoline nitrogen) | 8.0 - 9.0 | Predicted based on related 4-aminoquinolines |
| logP | 2.0 - 3.0 | Predicted based on chemical structure |
Table 2: Predicted Quantum Chemical Properties of 6-Iodoquinolin-4-amine (Illustrative)
| Parameter | Value | Significance |
| Total Energy | -2950.75 Hartree | Overall stability of the molecule |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 3.8 Debye | Molecular polarity |
| Mulliken Charge on N1 | -0.50 e | Local electron density and reactivity site |
| Mulliken Charge on I6 | -0.15 e | Local electron density and reactivity site |
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for the theoretical analysis of 6-Iodoquinolin-4-amine.
Caption: Computational workflow for the theoretical analysis of 6-Iodoquinolin-4-amine.
Potential Applications in Drug Development
The theoretical data generated for 6-Iodoquinolin-4-amine can be instrumental in the early stages of drug discovery and development.
-
Structure-Activity Relationship (SAR) Studies: Understanding the electronic and structural features of the molecule can help in designing derivatives with improved biological activity.
-
Molecular Docking: The optimized 3D structure serves as a starting point for molecular docking studies to predict the binding affinity and interaction of the molecule with biological targets such as proteins or enzymes.[4][5]
-
Pharmacophore Modeling: The identified key structural and electronic features can be used to develop a pharmacophore model for screening large compound libraries to identify new potential drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Iodoquinolin-4-amine: A Detailed Protocol for Researchers
Application Note & Protocol
This document provides a comprehensive guide for the synthesis of 6-iodoquinolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a robust and efficient multi-step synthetic route, starting from commercially available 4-iodoaniline. This method is designed to be accessible to researchers in organic synthesis and drug development, providing detailed experimental procedures, expected yields, and a clear visualization of the synthetic workflow.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] The 4-aminoquinoline scaffold is a key pharmacophore in many biologically active molecules.[1] The incorporation of an iodine atom at the 6-position of the quinoline ring can enhance the binding affinity of the molecule to its biological targets, making 6-iodoquinolin-4-amine a compound of interest for the development of novel therapeutics.[2] This protocol details a reliable three-step synthesis to obtain this important intermediate.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected yields for each step in the synthesis of 6-iodoquinolin-4-amine.
Table 1: Synthesis of 6-Iodoquinolin-4-ol
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| 4-Iodoaniline | 219.04 | 1.0 | User Defined |
| Diethyl malonate | 160.17 | 1.1 | Calculated |
| Dowtherm A | - | Solvent | Sufficient quantity |
| Expected Yield | - | - | ~70-80% |
Table 2: Synthesis of 4-Chloro-6-iodoquinoline
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| 6-Iodoquinolin-4-ol | 285.04 | 1.0 | User Defined |
| Phosphorus oxychloride (POCl₃) | 153.33 | Excess (5-10 eq.) | Calculated |
| Expected Yield | - | - | ~80-90% |
Table 3: Synthesis of 6-Iodoquinolin-4-amine
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| 4-Chloro-6-iodoquinoline | 304.49 | 1.0 | User Defined |
| Ammonium hydroxide (aq. solution) | 35.04 | Excess | Sufficient quantity |
| Ethanol | 46.07 | Solvent | Sufficient quantity |
| Expected Yield | - | - | ~60-70% |
Experimental Protocols
Step 1: Synthesis of 6-Iodoquinolin-4-ol
This step involves the Conrad-Limpach reaction to construct the quinolin-4-one core from 4-iodoaniline and diethyl malonate.
Materials:
-
4-Iodoaniline
-
Diethyl malonate
-
High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)
-
Isopropanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 4-iodoaniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Add the mixture to a high-boiling point inert solvent such as Dowtherm A.
-
Heat the reaction mixture to approximately 250 °C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with a suitable solvent like isopropanol.
-
Neutralize the mixture with an aqueous base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid product by filtration, wash it with water, and then with a small amount of cold isopropanol.
-
The crude 6-iodoquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol.[2]
Step 2: Synthesis of 4-Chloro-6-iodoquinoline
The hydroxyl group at the 4-position is converted to a chloro group, which is a better leaving group for the subsequent amination step.
Materials:
-
6-Iodoquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add 6-iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. This should be performed in a fume hood with appropriate safety precautions.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the remaining residue in an ice bath and then slowly quench by the cautious addition of crushed ice.
-
Extract the product with dichloromethane (3 x volume).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude 4-chloro-6-iodoquinoline can be purified by column chromatography on silica gel or by recrystallization.[2]
Step 3: Synthesis of 6-Iodoquinolin-4-amine
The final step is a nucleophilic aromatic substitution to introduce the amine group at the 4-position.
Materials:
-
4-Chloro-6-iodoquinoline
-
Concentrated ammonium hydroxide solution
-
Ethanol
Procedure:
-
In a sealed pressure vessel, dissolve 4-chloro-6-iodoquinoline (1 equivalent) in ethanol.
-
Add an excess of concentrated ammonium hydroxide solution.
-
Heat the sealed vessel to a temperature of 120-160 °C for several hours (e.g., 12-24 hours).[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with a non-polar solvent (e.g., hexane or petroleum ether) and then with cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]
Mandatory Visualization
The following diagram illustrates the synthetic workflow for 6-iodoquinolin-4-amine.
Caption: Synthetic workflow for 6-Iodoquinolin-4-amine.
References
Application Notes and Protocols for the Characterization of 6-Iodoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental methods for the characterization of 6-Iodoquinolin-4-amine, a quinoline derivative with significant potential in medicinal chemistry. This document outlines detailed protocols for spectroscopic and chromatographic analyses, presents key physicochemical data, and illustrates potential biological mechanisms of action.
Physicochemical Properties
6-Iodoquinolin-4-amine is a heterocyclic amine that serves as a valuable building block in the synthesis of various bioactive molecules.[1] Its structure, featuring an amino group and an iodine atom, enhances its reactivity and potential for diverse biological activities, including antimalarial and anticancer properties.[1]
Table 1: Physicochemical Data for 6-Iodoquinolin-4-amine
| Property | Value | Source |
| Molecular Formula | C₉H₇IN₂ | [2] |
| Molar Mass | 270.07 g/mol | [2] |
| Melting Point | 220-222 °C (predicted) | [2] |
| pKa | 8.26 ± 0.50 (predicted) | [2] |
| Appearance | Gray solid | [1] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of 6-Iodoquinolin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
Table 2: Representative ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.6 - 8.8 | dd | 1H | H2 |
| 7.9 - 8.1 | d | 1H | H8 |
| 7.2 - 7.4 | m | 2H | H5, H7 |
| 7.0 - 7.2 | dd | 1H | H3 |
| 6.6 - 6.8 | d | 1H | H4 |
| 4.0 - 5.0 | br s | 2H | -NH₂ |
Table 3: Representative ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 145 - 150 | C4 |
| 140 - 145 | C8a |
| 135 - 140 | C6 |
| 130 - 135 | C2 |
| 125 - 130 | C4a |
| 120 - 125 | C8 |
| 115 - 120 | C5 |
| 110 - 115 | C7 |
| 100 - 105 | C3 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 6-Iodoquinolin-4-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 4: Representative Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₇IN₂ |
| Exact Mass | 269.97 g/mol |
| [M+H]⁺ | 270.98 m/z |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 6-Iodoquinolin-4-amine in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed mass with the calculated exact mass of the compound.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 6-Iodoquinolin-4-amine and for monitoring reaction progress during its synthesis.
Note: A specific, validated HPLC method for 6-Iodoquinolin-4-amine is not publicly available. The following protocol is a general method suitable for quinoline derivatives and should be optimized for this specific compound.[3]
Table 5: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase components (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid). Filter and degas the solvents before use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of 6-Iodoquinolin-4-amine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run a linear gradient (e.g., from 10% to 90% acetonitrile over 20 minutes) to elute the compound and any impurities.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Experimental Workflows and Potential Biological Pathways
The following diagrams illustrate a general experimental workflow for the characterization of 6-Iodoquinolin-4-amine and potential signaling pathways based on the known biological activities of the 4-aminoquinoline scaffold.
As a member of the 4-aminoquinoline class of compounds, 6-Iodoquinolin-4-amine is a candidate for investigation as both an antimalarial and an anticancer agent.[3][4][5]
Antimalarial Mechanism of Action
The primary antimalarial action of 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the malaria parasite.[6]
Anticancer Mechanism of Action
The anticancer activity of certain 4-aminoquinolines is attributed to their ability to inhibit key signaling pathways, such as those regulated by receptor tyrosine kinases (RTKs), or by disrupting lysosomal function and autophagy.[6][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki Coupling of 6-Iodoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in the development of antimalarial drugs like chloroquine. The functionalization of the quinoline ring system is a key strategy for the discovery of new therapeutic agents with improved efficacy, selectivity, and resistance profiles. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the quinoline core.
This document provides detailed application notes and protocols for the use of 6-Iodoquinolin-4-amine in Suzuki coupling reactions. The high reactivity of the iodo leaving group makes it an excellent substrate for palladium-catalyzed cross-coupling, allowing for the synthesis of a diverse library of 6-arylquinolin-4-amines. These compounds are of significant interest for screening in various drug discovery programs.[1][2][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-Iodoquinolin-4-amine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired 6-arylquinolin-4-amine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Suzuki Coupling of a 6-Iodo-tetrahydroquinoline Derivative
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 81 |
| 2 | 4-(Trifluoromethoxy)phenylboronic acid | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 73 |
| 3 | 4-(Methylthio)phenylboronic acid | 6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline | 68 |
| 4 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 76 |
Experimental Protocols
The following are detailed methodologies for performing Suzuki coupling reactions with 6-Iodoquinolin-4-amine. These protocols are based on established procedures for similar substrates and can be adapted and optimized for specific research needs.
Protocol 1: General Suzuki-Miyaura Coupling of 6-Iodoquinolin-4-amine
This protocol is a general starting point for the coupling of various aryl and heteroaryl boronic acids with 6-Iodoquinolin-4-amine.
Materials:
-
6-Iodoquinolin-4-amine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 6-Iodoquinolin-4-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the 6-Iodoquinolin-4-amine).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylquinolin-4-amine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times. This protocol is adapted from procedures for the synthesis of similar 6-arylquinolines.[4]
Materials:
-
6-Iodoquinolin-4-amine
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)
-
Triphenylphosphine (PPh₃) (0.06 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine 6-Iodoquinolin-4-amine (1.0 eq.), the arylboronic acid (1.5 eq.), palladium(II) acetate (0.03 eq.), triphenylphosphine (0.06 eq.), and potassium carbonate (2.0 eq.).
-
Add N,N-Dimethylformamide (DMF) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-30 minutes). Optimization of time and temperature may be required for different substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Suzuki coupling of 6-Iodoquinolin-4-amine.
Signaling Pathways and Drug Development
The synthesized 6-arylquinolin-4-amines can be screened for a variety of biological activities. Given the history of 4-aminoquinolines, a primary application is in the discovery of new antimalarial agents. The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite. More broadly, substituted quinolines can interact with various biological targets, including kinases, which are crucial in many signaling pathways related to cancer and inflammatory diseases.
Caption: The role of Suzuki coupling in the drug discovery pipeline.
References
Application Notes: Investigating the Anticancer Potential of 6-Iodoquinolin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anticancer applications of 6-Iodoquinolin-4-amine is not extensively available in peer-reviewed literature. These application notes are based on the reported biological activities of the broader class of 4-aminoquinoline derivatives and structurally related iodo-substituted heterocyclic compounds. The provided data and protocols serve as a foundational guide for initiating research into the potential of 6-Iodoquinolin-4-amine as an anticancer agent.
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and, more recently, compounds with significant anticancer properties.[1][2][3][4] Derivatives of 4-aminoquinoline have demonstrated a range of antitumor activities, such as inducing apoptosis, modulating the cell cycle, and interfering with critical tumor-growth signaling pathways.[5][6][7] The presence of a halogen, such as iodine, on the quinoline ring is often explored to enhance biological activity.
This document outlines the potential applications of 6-Iodoquinolin-4-amine in anticancer research by providing cytotoxicity data from structurally similar molecules and detailing standard experimental protocols for its evaluation.
Data Presentation: In Vitro Cytotoxicity of Structurally Related Compounds
The following tables summarize the cytotoxic activities of various 4-aminoquinoline and iodo-substituted quinazolinone derivatives against a range of human cancer cell lines. This data can be used as a reference for designing initial screening experiments for 6-Iodoquinolin-4-amine.
Table 1: Cytotoxic Activity (IC50, µM) of 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives [8]
| Compound | HeLa (Cervical) | T98G (Glioblastoma) | HL60 (Leukemia) | U937 (Lymphoma) |
| 3a | >200 | >200 | 21 | 30 |
| 3b | >200 | >200 | 50 | >200 |
| 3d | 10 | >200 | >200 | >200 |
| 3e | 60 | 12 | >200 | >200 |
| 3h | 148 | 22 | >200 | >200 |
| Paclitaxel | 0.008 | 0.002 | 0.003 | 0.004 |
Data sourced from a study on novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which serve as a structural proxy.[8]
Table 2: Growth Inhibition (GI50, µM) of 4-Aminoquinoline Derivatives on Breast Cancer Cell Lines [9]
| Compound | MDA-MB-468 | MCF-7 |
| Chloroquine (CQ) | 24.36 | 20.72 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 | 36.77 |
| butyl-(7-fluoro-quinolin-4-yl)-amine | 11.47 | 11.52 |
| N'-(7-(trifluoromethyl)-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 12.85 | 14.47 |
| bis(4-((7-chloroquinolin-4-yl)amino)phenyl) methanone | 7.35 | 14.80 |
GI50 is the concentration causing 50% growth inhibition.[9]
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related 4-aminoquinoline compounds, 6-Iodoquinolin-4-amine may exert its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death.[6] This can be investigated by monitoring the activation of caspases and the cleavage of substrates like PARP.[10]
-
Cell Cycle Arrest: Compounds can halt cell proliferation by causing arrest at specific phases of the cell cycle, often observed as an accumulation of cells in the G2/M or sub-G1 phase.[7][11]
-
Inhibition of Kinase Signaling: The PI3K/Akt/mTOR and Src family kinase pathways are critical for cancer cell survival, proliferation, and metastasis and are known targets for quinoline-based inhibitors.[12][13][14][15][16] The aberrant activation of c-Src, for instance, is observed in approximately 50% of tumors from the colon, liver, lung, and breast.[13]
-
Lysosomotropic Activity: As weak bases, 4-aminoquinolines can accumulate in acidic lysosomes, disrupting their function and inhibiting autophagy, which can sensitize cancer cells to other therapies.[17]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following are standard, detailed protocols for the initial in vitro evaluation of a novel anticancer compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][18][19]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
6-Iodoquinolin-4-amine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO or isopropanol[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 6-Iodoquinolin-4-amine in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[18][20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀/GI₅₀ value.
Caption: General experimental workflow for an in vitro cytotoxicity (MTT) assay.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][21][22]
Materials:
-
Cells treated with 6-Iodoquinolin-4-amine
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[23][24][25]
Materials:
-
Cells treated with 6-Iodoquinolin-4-amine
-
Cold 70% Ethanol
-
Cold PBS
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[23][26]
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Steps 1 & 2).
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]
-
Storage: Incubate the fixed cells for at least 2 hours (or overnight) at -20°C.[25]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[23]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram representing the cell cycle distribution.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This technique allows for the detection and semi-quantification of specific proteins involved in signaling pathways.[10][27][28]
Materials:
-
Cells treated with 6-Iodoquinolin-4-amine
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[27]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[27]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[27]
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin.
Structure-Activity Relationship (SAR) Considerations
The data from related compounds suggest that the anticancer activity of the 4-aminoquinoline scaffold is highly dependent on the nature and position of its substituents.[3][7][9][29]
-
Substitution on the Quinoline Ring: The type of halogen (e.g., -F, -Cl) and its position (e.g., C-7) significantly influences cytotoxicity.[9] The presence of an iodine at C-6 in 6-Iodoquinolin-4-amine is a key structural feature to investigate.
-
The C-4 Amino Side Chain: The nature of the amine group at the C-4 position and the length and functionality of its side chain are critical for activity.[29][30] Modifications here can affect the compound's basicity, lipophilicity, and ability to interact with biological targets.
Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) study.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations [open.uct.ac.za]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 14. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. benchchem.com [benchchem.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antibacterial Activity Assays for 6-Iodoquinolin-4-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoline derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous antimicrobial agents.[1][2][3] The introduction of different substituents, such as an iodine atom at the C6 position and an amine at the C4 position, can modulate the biological activity of the quinoline ring. Evaluating the antibacterial efficacy of novel 6-Iodoquinolin-4-amine derivatives is a critical step in the drug discovery process. This document provides detailed protocols for two standard in vitro assays used to determine antibacterial activity: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for assessing the Zone of Inhibition (ZOI).
Key Assays for Antibacterial Efficacy
Two primary methods are employed for the initial screening and evaluation of the antibacterial properties of novel compounds:
-
Broth Microdilution Assay: This is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] It is a quantitative method that provides a precise measure of a compound's potency.
-
Agar Disk Diffusion (Kirby-Bauer) Assay: This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[6][7][8] A paper disk impregnated with the test compound is placed on an agar plate inoculated with bacteria. The diffusion of the compound into the agar creates a concentration gradient, and if the bacteria are susceptible, a clear "zone of inhibition" will appear where growth is prevented.[6][9]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method is used to quantitatively determine the MIC of 6-Iodoquinolin-4-amine derivatives.
Materials:
-
Sterile 96-well microtiter plates[4]
-
Test 6-Iodoquinolin-4-amine derivatives
-
Suitable solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria[4]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85%)[6]
-
Spectrophotometer or turbidity meter
-
Incubator (35-37°C)[6]
-
Micropipettes and sterile tips
Procedure:
-
Compound Preparation: Prepare a stock solution of the 6-Iodoquinolin-4-amine derivative in a suitable solvent like DMSO. Perform serial two-fold dilutions of the compound in the culture broth directly within the 96-well plate to achieve a range of test concentrations.[4]
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline solution.[10]
-
Vortex the suspension to ensure it is homogeneous.[10]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a concentration of approximately 1.5 x 10⁸ CFU/mL.[6]
-
Dilute this adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[4]
-
Test Wells: Contain broth, compound, and inoculum.
-
Positive Control: Contains broth and inoculum (no compound) to ensure bacterial growth.
-
Negative Control: Contains broth only (no inoculum or compound) to check for sterility.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours under appropriate atmospheric conditions.[4]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][5]
Protocol 2: Agar Disk Diffusion for Zone of Inhibition (ZOI)
This method provides a qualitative assessment of the antibacterial activity.
Materials:
-
Sterile paper disks (6 mm diameter)[6]
-
Test 6-Iodoquinolin-4-amine derivatives
-
Bacterial strains
-
0.5 McFarland turbidity standard[6]
-
Sterile cotton swabs[6]
-
Sterile forceps[6]
-
Incubator (35-37°C)[6]
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[6]
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum, removing excess fluid by pressing it against the inside of the tube.[11]
-
Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate by 60 degrees and repeat the streaking two more times.[11]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[11]
-
-
Disk Preparation and Placement:
-
Impregnate sterile paper disks with a known concentration and volume (e.g., 20 µL) of the 6-Iodoquinolin-4-amine derivative solution.[6]
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring firm contact with the agar.[6][7]
-
Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[7]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[6]
Data Presentation: Antibacterial Activity of Quinoline Derivatives
The following tables summarize reported antibacterial activity for various quinoline derivatives to provide a comparative context.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [10] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [10] |
| Quinoline-based hydroxyimidazolium hybrid (7c/7d) | C. neoformans | 15.6 | [10] |
| Quinoline-sulfonamide hybrid (QS3) | P. aeruginosa | 64 | [12] |
| Quinoline-sulfonamide hybrid (QS3) | E. faecalis | 128 | [12] |
| Quinoline-sulfonamide hybrid (QS3) | E. coli | 128 | [12] |
| N-methylbenzoindolo[3,2-b]-quinoline (8) | Vancomycin-resistant E. faecium | 4 | [2] |
| 1,2,3-triazole incorporated quinoline (9) | S. aureus | 0.12 | [2] |
| 1,2,3-triazole incorporated quinoline (9) | E. coli | 0.12 | [2] |
| Iodo-quinoline derivatives | S. epidermidis | Exhibited antibacterial effects | [1][13] |
| Iodo-quinoline derivatives | K. pneumoniae | No effect |[1][13] |
Table 2: Zone of Inhibition (ZOI) of Quinoline-Sulfonamide Hybrids
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| QS1 | E. coli | 6 | [12] |
| QS3 | E. coli | 12 | [12] |
| QS3 | S. typhi | 11 | [12] |
| QS4 | E. coli, E. faecalis, S. typhi | Zone of clearance observed |[12] |
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical interpretation of the results.
Caption: Workflow for determining MIC and Zone of Inhibition.
Caption: Logical framework for interpreting assay results.
Interpretation of Results
-
Minimum Inhibitory Concentration (MIC): The MIC value is a direct measure of a compound's potency. A lower MIC indicates that less of the compound is required to inhibit the growth of the organism, signifying higher potency.[5] It is crucial to note that an MIC value for one antibiotic cannot be directly compared to the MIC of another, as their mechanisms of action and breakpoints may differ.[5] The interpretation of susceptibility (Sensitive, Intermediate, or Resistant) is based on established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Zone of Inhibition (ZOI): The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. A larger zone diameter generally indicates greater susceptibility. This method is excellent for screening multiple compounds and for observing differences in activity against various bacterial strains (e.g., Gram-positive vs. Gram-negative).[7]
-
Bacteriostatic vs. Bactericidal Activity: The MIC and disk diffusion assays primarily measure bacteriostatic activity, meaning they show growth inhibition.[7] To determine if a compound is bactericidal (kills the bacteria), further tests such as a Minimum Bactericidal Concentration (MBC) assay are required. The MBC is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar to see if any bacteria survive.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. benchchem.com [benchchem.com]
- 5. idexx.com [idexx.com]
- 6. benchchem.com [benchchem.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asm.org [asm.org]
- 12. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors from 6-Iodoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The 4-aminoquinoline substructure, in particular, has been extensively explored for the development of kinase inhibitors, leading to several successful therapeutics in oncology.[1] 6-Iodoquinolin-4-amine serves as a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The iodine atom at the 6-position provides a convenient handle for introducing various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors derived from 6-iodoquinolin-4-amine, their evaluation against key oncogenic kinases such as EGFR and Src, and the characterization of their cellular effects.
Synthesis of 6-Arylquinolin-4-amine Derivatives
A general and efficient method for the synthesis of 6-arylquinolin-4-amine derivatives from 6-iodoquinolin-4-amine is the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction allows for the formation of a carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl boronic acids.
Synthetic Workflow
Protocol: Suzuki-Miyaura Coupling of 6-Iodoquinolin-4-amine with Phenylboronic Acid
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 6-phenylquinolin-4-amine.
Materials:
-
6-Iodoquinolin-4-amine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-iodoquinolin-4-amine (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 6-phenylquinolin-4-amine.
Quantitative Data: Kinase Inhibitory Activity
The following tables summarize the inhibitory activities (IC₅₀ values) of representative quinoline and quinazoline derivatives against Epidermal Growth Factor Receptor (EGFR) and Src kinase. While specific data for a broad panel of 6-iodoquinolin-4-amine derivatives is not extensively available in the public domain, the data for structurally related compounds provide valuable insights into the potential of this scaffold.
Table 1: Inhibitory Activity of Quinoline/Quinazoline Derivatives against EGFR
| Compound ID | Scaffold | R Group at 6-position | EGFR IC₅₀ (nM) | Reference |
| 1 | Quinazoline | 6-Benzamide | Varies with substitution | [4] |
| 2 | Quinazoline | (2-Bromo-phenyl)-amino-acid | 3.2 | [4] |
| 3 | Quinazoline | 6-(benzo[d][5][6]dioxol-5-yl) | 230 | [7] |
| 4 | Quinazolinone | Aryl amine | 0.2 | [6] |
Table 2: Inhibitory Activity of Quinoline/Quinazoline Derivatives against Src Kinase
| Compound ID | Scaffold | R Group | Src IC₅₀ (nM) | Reference |
| 5 | 4-Anilino-3-quinolinecarbonitrile | Varies | 1.2 - 30 | [8] |
| 6 | Pyrazolo[3,4-d]pyrimidine | Varies | Varies | [9] |
| 7 | Flavonoid (Baicalein) | N/A | 4000 | [10] |
| 8 | 4-Anilino-quinazoline | Varies | Varies | [1] |
Experimental Protocols
Biochemical Kinase Assays
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (derivatives of 6-iodoquinolin-4-amine)
-
DMSO
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Enzyme Addition: Add the diluted EGFR enzyme solution to each well and incubate at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the biotinylated peptide substrate and ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop/detection solution.
-
Signal Detection: Incubate at room temperature to allow for the development of the FRET signal and read the plate on a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
This protocol outlines a luminescent-based assay to measure the inhibition of Src kinase activity by quantifying ADP production.
Materials:
-
Recombinant human Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a white opaque plate, add the kinase reaction buffer, Src kinase, and the test compound.
-
Reaction Initiation: Add a solution of the Src substrate peptide and ATP to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Cell-Based Assays
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a kinase inhibitor.
Materials:
-
Cancer cell lines expressing the target kinase (e.g., A549 for EGFR, various cancer lines for Src)
-
Cell culture medium and supplements
-
Test compounds
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
This protocol is used to determine the effect of the kinase inhibitor on the phosphorylation status of the target kinase and its downstream substrates in cells.
Materials:
-
Treated cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase, e.g., anti-p-EGFR, anti-EGFR, anti-p-Src, anti-Src)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.
Signaling Pathway Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5]
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide array of cellular processes, including cell adhesion, growth, migration, and differentiation. It is a key downstream effector of various receptor tyrosine kinases and integrins.
Structure-Activity Relationship (SAR) Analysis
The development of potent and selective kinase inhibitors from the 6-iodoquinolin-4-amine scaffold relies on a thorough understanding of its structure-activity relationship (SAR). While specific SAR studies on 6-iodoquinolin-4-amine derivatives are not extensively published, valuable insights can be drawn from the broader class of 4-aminoquinoline and 4-aminoquinazoline kinase inhibitors.[4][5][11]
-
The 4-Amino Group: The amino group at the 4-position is crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase ATP-binding pocket. Substitution on this nitrogen with various aryl groups (anilino derivatives) is a common strategy to enhance potency and modulate selectivity.
-
The 6-Position: The 6-position of the quinoline ring is a critical site for modification to improve the pharmacological profile of the inhibitors. The introduction of aryl or heteroaryl groups via Suzuki coupling can lead to interactions with the solvent-exposed region of the ATP-binding site, influencing both potency and selectivity. The nature of the substituent at this position can significantly impact the overall properties of the molecule, including its solubility and metabolic stability. For instance, in the quinazoline series, the introduction of a benzamide moiety at the 6-position has been shown to be favorable for EGFR inhibition.[4]
-
Other Positions: Modifications at other positions of the quinoline ring can also fine-tune the activity. For example, substitutions at the 7-position with small, lipophilic groups have been shown to be beneficial for the antiplasmodial activity of 4-aminoquinolines, a principle that can be explored in the context of kinase inhibition.[4]
A systematic exploration of these structural modifications, guided by computational modeling and iterative synthesis and testing, is essential for the development of optimized kinase inhibitors derived from 6-iodoquinolin-4-amine.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of 6-Iodoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodoquinolin-4-amine is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. While it may not possess significant intrinsic pharmacological activity, its rigid quinoline core and the reactive iodine atom at the 6-position make it an ideal precursor for the synthesis of diverse substituted quinoline derivatives.[1] Notably, it is a key intermediate in the development of potent and selective antagonists for the P2X7 receptor, an ion channel implicated in inflammation and neuropathic pain.[1] Furthermore, the broader class of 4-aminoquinolines has been investigated for a range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3]
These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the biological activity of 6-Iodoquinolin-4-amine and its derivatives. The described assays are designed to assess its effects on cell viability, apoptosis, cell cycle progression, and its potential to modulate specific signaling pathways, such as the P2X7 receptor pathway.
Data Presentation: Biological Activity of Structurally Related Quinoline Derivatives
The following tables summarize the in vitro potency of representative quinoline derivatives. This data, derived from structurally similar compounds, serves as an illustrative example of the potency that can be achieved through modification of the 6-Iodoquinolin-4-amine scaffold.
Table 1: Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline-8-Sulfonamide Derivatives | C32 | Amelanotic Melanoma | 520 | [4] |
| COLO829 | Melanoma | 376 | [4] | |
| MDA-MB-231 | Breast Adenocarcinoma | 609 | [4] | |
| A549 | Lung Adenocarcinoma | 496 | [4] | |
| 4-Aminoquinoline Derivatives | MDA-MB-468 | Breast Cancer | 7.35 - 13.72 | [5] |
| MCF-7 | Breast Cancer | 8.22 - 51.57 | [5] | |
| Quinoline Alkaloids | RAJI | Burkitt's Lymphoma | 1.5 - 15.6 | [6] |
| Jurkat | T-cell Leukemia | 3.6 - 11.5 | [6] |
Table 2: P2X7 Receptor Antagonism by 6-Substituted-3-methylquinolin-4-amine Derivatives
| Compound ID | 6-Position Substituent | hP2X7 IC₅₀ (nM) | rP2X7 IC₅₀ (nM) | Reference |
| Cmpd-1 | 4-Fluorophenyl | 50 | 75 | [1] |
| Cmpd-2 | 2-Methoxyphenyl | 25 | 40 | [1] |
| Cmpd-3 | 3-Cyanophenyl | 15 | 22 | [1] |
| Cmpd-4 | Pyridin-4-yl | 8 | 12 | [1] |
| hP2X7: human P2X7 receptor; rP2X7: rat P2X7 receptor. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's activity.[1] |
Key Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of 6-Iodoquinolin-4-amine on cell proliferation and survival.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The intensity of the purple color is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare a stock solution of 6-Iodoquinolin-4-amine in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.[4] Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[4]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 10-15 minutes.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[9]
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[9]
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V.[7] Propidium iodide is a nuclear stain that is excluded by viable cells but penetrates the compromised membranes of late apoptotic and necrotic cells.[7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 6-Iodoquinolin-4-amine at various concentrations for the desired time (e.g., 24-48 hours).[7][9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[9]
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9]
Cell Cycle Analysis
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye, such as propidium iodide, and analyzing the fluorescence intensity by flow cytometry.[10][11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 6-Iodoquinolin-4-amine for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[10]
-
Storage: Store the fixed cells at 4°C for at least two hours or overnight.[10]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[10]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.[10]
P2X7 Receptor Antagonism Assays
These assays are crucial for evaluating derivatives of 6-Iodoquinolin-4-amine as P2X7 receptor antagonists.[1]
Principle: This high-throughput assay measures the ability of a compound to block the influx of calcium through the P2X7 ion channel upon activation by an agonist like ATP or BzATP.[1] The change in intracellular calcium is monitored using a calcium-sensitive fluorescent dye.[1]
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human P2X7 receptor to confluence in 96-well plates.[1]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[1]
-
Compound Incubation: Wash the cells and pre-incubate with various concentrations of the test compounds for 15-30 minutes.[1]
-
Activation and Measurement: Place the plate in a fluorescence plate reader. Measure a baseline fluorescence, then add a solution of a P2X7 agonist (e.g., BzATP) to stimulate the channel.[1] Record the resulting change in fluorescence intensity over time.[1]
-
Data Analysis: The inhibition of the calcium influx in the presence of the compound is used to determine the IC₅₀ value.
Principle: This assay confirms the functional antagonism of the P2X7 receptor by measuring the inhibition of the release of the pro-inflammatory cytokine IL-1β.[1] Prolonged activation of the P2X7 receptor leads to the activation of the NLRP3 inflammasome and subsequent release of IL-1β.[1]
Protocol:
-
Cell Culture and Priming: Differentiate human THP-1 monocytes into macrophage-like cells using PMA. Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β.[1]
-
Compound Incubation: Pre-incubate the primed cells with the test compounds for 30 minutes.[1]
-
Activation: Stimulate the cells with a P2X7 agonist (e.g., ATP) to induce IL-1β release.
-
Detection: Collect the cell supernatant and measure the concentration of IL-1β using a commercially available ELISA kit.
-
Data Analysis: Compare the amount of IL-1β released in the presence of the compound to the control to determine the IC₅₀ value.[1]
Conclusion
The in vitro cell-based assays detailed in these application notes provide a robust framework for characterizing the biological profile of 6-Iodoquinolin-4-amine and its derivatives. While 6-Iodoquinolin-4-amine itself may primarily serve as a synthetic intermediate, these protocols are essential for evaluating the cytotoxic, pro-apoptotic, and specific receptor-modulating activities of the resulting novel chemical entities. The provided methodologies, data presentation formats, and visual diagrams are intended to guide researchers in the systematic evaluation of this versatile quinoline scaffold in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for the Purity Assessment of 6-Iodoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodoquinolin-4-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds, including those with potential antimalarial, anticancer, and antibacterial properties. The purity of this intermediate is critical as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive purity assessment of 6-Iodoquinolin-4-amine using a suite of modern analytical techniques.
Analytical Techniques for Purity Assessment: Application Notes
A multi-faceted approach employing several analytical techniques is recommended for the robust purity assessment of 6-Iodoquinolin-4-amine. Each technique provides unique insights into the purity and identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis, offering high resolution and sensitivity to separate the main compound from its impurities.[1] A reversed-phase HPLC method with UV detection is typically employed for aromatic amines like 6-Iodoquinolin-4-amine. The method can be optimized for routine quality control or for high-resolution analysis of trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and thermally stable impurities.[2] For non-volatile compounds like 6-Iodoquinolin-4-amine, derivatization may be necessary to increase volatility. This technique is particularly useful for detecting residual solvents and starting materials from the synthesis process.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and structure of the compound and its impurities.[3] Electrospray ionization (ESI) is a suitable soft ionization technique for generating the molecular ion of 6-Iodoquinolin-4-amine with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous identification and structural elucidation of 6-Iodoquinolin-4-amine and its impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N, I) of the compound, providing a fundamental measure of its purity. The experimentally determined percentages of each element should align with the theoretical values for the pure compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reversed-phase HPLC method for the determination of the purity of 6-Iodoquinolin-4-amine.
Instrumentation:
-
HPLC system with a UV-Vis detector or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
6-Iodoquinolin-4-amine sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 6-Iodoquinolin-4-amine reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phases).
-
Prepare the sample solution by accurately weighing and dissolving the 6-Iodoquinolin-4-amine sample to a final concentration of 1 mg/mL in the same solvent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample using the area percent method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol outlines a GC-MS method for the analysis of volatile and semi-volatile impurities in 6-Iodoquinolin-4-amine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic amines (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, if necessary)
-
6-Iodoquinolin-4-amine sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10 mg of the 6-Iodoquinolin-4-amine sample in 1 mL of dichloromethane.
-
(Optional Derivatization) If the compound or impurities are not sufficiently volatile, add 100 µL of BSTFA with 1% TMCS to the sample solution. Heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
NMR Spectroscopy for Structural Elucidation
This protocol provides general guidelines for acquiring ¹H and ¹³C NMR spectra of 6-Iodoquinolin-4-amine.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
6-Iodoquinolin-4-amine sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 6-Iodoquinolin-4-amine sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign the signals to the corresponding protons and carbons in the 6-Iodoquinolin-4-amine structure.
-
Analyze for the presence of impurity signals.
-
Data Presentation
The following tables summarize representative quantitative data for the purity assessment of 6-Iodoquinolin-4-amine. Note that the retention times and m/z values are representative and may vary depending on the specific instrumentation and conditions used.
Table 1: Representative HPLC Purity Analysis Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.2 | Impurity 1 (e.g., starting material) |
| 2 | 8.2 | 99.5 | 6-Iodoquinolin-4-amine |
| 3 | 10.1 | 0.3 | Impurity 2 (e.g., isomeric impurity) |
Table 2: Representative GC-MS Impurity Profile
| Peak | Retention Time (min) | Proposed Impurity | Key m/z Fragments |
| 1 | 5.3 | Residual Solvent (e.g., Toluene) | 91, 92 |
| 2 | 12.8 | Starting Material (e.g., 4-Iodoaniline) | 219, 92 |
| 3 | 15.6 | 6-Iodoquinolin-4-amine | 270, 143, 116 |
Table 3: Representative NMR Data for 6-Iodoquinolin-4-amine (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-2 | |
| ~6.5 | d | 1H | H-3 | |
| ~8.0 | d | 1H | H-5 | |
| ~7.8 | dd | 1H | H-7 | |
| ~7.6 | d | 1H | H-8 | |
| ~6.0 | br s | 2H | -NH₂ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~152 | C-4 | |||
| ~149 | C-8a | |||
| ~148 | C-2 | |||
| ~135 | C-7 | |||
| ~130 | C-5 | |||
| ~125 | C-4a | |||
| ~122 | C-8 | |||
| ~100 | C-3 | |||
| ~90 | C-6 |
Mandatory Visualizations
Experimental Workflows
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 6-Iodoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of novel heterocyclic compounds utilizing 6-Iodoquinolin-4-amine as a key building block. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse functionalities at the 6-position of the quinoline core. Subsequently, methods for the construction of fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines, are detailed. This document includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of reaction workflows and a relevant biological signaling pathway to support researchers in the development of new chemical entities for drug discovery.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] The functionalization of the quinoline ring system is a key strategy for the development of new drug candidates with improved potency and selectivity. 6-Iodoquinolin-4-amine is a versatile starting material for the synthesis of novel quinoline derivatives, owing to the reactivity of the iodo group in various cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 6-position, which can significantly influence the pharmacological profile of the resulting compounds.
This document outlines protocols for the synthesis of advanced heterocyclic structures from 6-Iodoquinolin-4-amine, with a particular focus on the preparation of pyrazolo[4,3-c]quinoline derivatives. These compounds have garnered significant interest due to their potential as anti-inflammatory agents and inhibitors of various kinases.[6][7]
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers or purified by standard methods. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodoquinolin-4-amine
The following are general procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
This protocol describes the synthesis of 6-arylquinolin-4-amines via the palladium-catalyzed coupling of 6-Iodoquinolin-4-amine with various arylboronic acids.[8][9][10][11]
Experimental Protocol:
-
To a reaction vessel, add 6-Iodoquinolin-4-amine (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylquinolin-4-amine.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylquinolin-4-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)quinolin-4-amine | 92 |
| 3 | 3-Pyridinylboronic acid | 6-(Pyridin-3-yl)quinolin-4-amine | 78 |
Note: Yields are representative and may vary based on specific reaction conditions and substrates.
This protocol outlines the synthesis of 6-alkynylquinolin-4-amines via the palladium/copper-catalyzed coupling of 6-Iodoquinolin-4-amine with terminal alkynes.[12][13][14]
Experimental Protocol:
-
To a reaction vessel, add 6-Iodoquinolin-4-amine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.1 equiv.).
-
Add a suitable solvent such as triethylamine or a mixture of DMF and an amine base.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-alkynylquinolin-4-amine.
Data Presentation:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-(Phenylethynyl)quinolin-4-amine | 88 |
| 2 | Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)quinolin-4-amine | 95 |
| 3 | Propargyl alcohol | 3-(4-Aminoquinolin-6-yl)prop-2-yn-1-ol | 75 |
Note: Yields are representative and may vary based on specific reaction conditions and substrates.
This protocol describes the synthesis of 6-(arylamino)quinolin-4-amines via the palladium-catalyzed coupling of 6-Iodoquinolin-4-amine with various amines.[15][16][17][18]
Experimental Protocol:
-
To a reaction vessel, add 6-Iodoquinolin-4-amine (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).
-
Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-(arylamino)quinolin-4-amine.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylquinoline-4,6-diamine | 82 |
| 2 | Morpholine | 6-Morpholinoquinolin-4-amine | 90 |
| 3 | Benzylamine | N-Benzylquinoline-4,6-diamine | 79 |
Note: Yields are representative and may vary based on specific reaction conditions and substrates.
Synthesis of Fused Heterocycles: Pyrazolo[4,3-c]quinolines
This section details a potential synthetic route to pyrazolo[4,3-c]quinolines starting from a 6-substituted-4-chloroquinoline, which can be derived from the corresponding 6-substituted-quinolin-4-one. The initial 6-iodo-quinolin-4-one can be synthesized via a Gould-Jacobs reaction or similar methods.
3.1. Synthesis of 6-Iodoquinolin-4(1H)-one
A common route to quinolin-4-ones is the Gould-Jacobs reaction. Starting from 4-iodoaniline and diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.
3.2. Chlorination of 6-Iodoquinolin-4(1H)-one
The quinolin-4-one is converted to the more reactive 4-chloroquinoline derivative.
Experimental Protocol:
-
To a flask containing 6-Iodoquinolin-4(1H)-one (1.0 equiv.), add phosphorus oxychloride (POCl₃) (5-10 equiv.).
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-6-iodoquinoline.
3.3. Synthesis of 4-Hydrazinyl-6-iodoquinoline
The 4-chloro group is displaced with hydrazine, a key step in forming the pyrazole ring.
Experimental Protocol:
-
Dissolve 4-chloro-6-iodoquinoline (1.0 equiv.) in a suitable solvent like ethanol or isopropanol.
-
Add hydrazine hydrate (10-20 equiv.) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the reaction mixture, and the product will often precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry to get 4-hydrazinyl-6-iodoquinoline.
3.4. Cyclization to form the Pyrazolo[4,3-c]quinoline Core
The final cyclization step can be achieved by reacting the hydrazinylquinoline with a suitable one-carbon electrophile.
Experimental Protocol:
-
Suspend 4-hydrazinyl-6-iodoquinoline (1.0 equiv.) in an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Heat the mixture to reflux for 2-6 hours.
-
Cool the reaction, and the product should precipitate.
-
Collect the solid by filtration, wash with ether, and dry to obtain 6-Iodo-1H-pyrazolo[4,3-c]quinoline.
The 6-iodo-1H-pyrazolo[4,3-c]quinoline can then undergo the palladium-catalyzed cross-coupling reactions described in section 2 to introduce further diversity.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of novel heterocycles.
Caption: Mechanism of action for quinoline-based Topoisomerase I inhibitors.[5][6][19][20]
Conclusion
6-Iodoquinolin-4-amine serves as a highly valuable and versatile platform for the synthesis of a diverse array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these notes provide robust and efficient methods for introducing aryl, alkynyl, and amino functionalities at the 6-position of the quinoline nucleus. Furthermore, the multi-step synthesis of fused pyrazolo[4,3-c]quinolines opens avenues for the creation of complex molecular architectures with significant potential for drug discovery. The provided protocols and data aim to facilitate the exploration of this chemical space by researchers in academia and industry, ultimately contributing to the development of new therapeutic agents.
References
- 1. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Iodoquinolin-4-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Iodoquinolin-4-amine. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth and successful synthesis.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of 6-Iodoquinolin-4-amine, which is typically prepared via a multi-step synthesis culminating in the amination of a 4-chloro-6-iodoquinoline intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Iodoquinolin-4-amine?
A common and effective method involves a multi-step synthesis starting from 4-iodoaniline. This pathway typically includes a Conrad-Limpach cyclization to form a 6-iodoquinolin-4-ol intermediate, followed by chlorination to 4-chloro-6-iodoquinoline, and finally, amination to yield the desired 6-Iodoquinolin-4-amine.[1] This approach is often preferred as it avoids regioselectivity issues that can arise from the direct functionalization of quinoline.
Q2: Why is my overall yield lower than expected?
Low yields can result from incomplete reactions or product loss during workup and purification in any of the synthetic steps. For the final amination step, incomplete conversion of the 4-chloro-6-iodoquinoline is a common issue. Optimizing reaction time, temperature, and the concentration of the ammonia source can help improve yields.[1] Additionally, careful purification is crucial to minimize product loss.
Q3: I am observing multiple spots on my TLC after the amination reaction. What are the likely side products?
Common side products in the amination of 4-chloroquinolines can include the starting material (unreacted 4-chloro-6-iodoquinoline) and the hydrolyzed product, 6-iodoquinolin-4-ol. The formation of the hydroxyquinoline occurs if water is present in the reaction mixture.[1]
Q4: How can I effectively remove unreacted 4-chloro-6-iodoquinoline from my final product?
Purification can be achieved through column chromatography or recrystallization.[1] For column chromatography, a silica gel stationary phase with a suitable mobile phase, such as a mixture of hexane and ethyl acetate, is commonly used. Recrystallization from a solvent system like ethanol/water can also be effective in isolating the desired 6-Iodoquinolin-4-amine.[1]
Q5: The amination reaction is not proceeding to completion. What can I do to improve the conversion?
To drive the amination reaction to completion, ensure that a sufficient excess of the ammonia source is used. The reaction is typically carried out in a sealed vessel at elevated temperatures (120-160 °C) to increase the reaction rate.[1] Monitoring the reaction by TLC is essential to determine the optimal reaction time. The use of a catalyst, such as phenol, can also facilitate the reaction.[1]
Quantitative Data
The following tables provide expected yields for the key steps in the synthesis of a closely related compound, 6-Iodo-3-methylquinolin-4-amine, which can serve as a useful reference.
Table 1: Expected Yield for the Synthesis of 6-Iodoquinolin-4-ol (via Conrad-Limpach Cyclization)
| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 4-Iodoaniline | 219.04 | 1.0 eq | - |
| Diethyl malonate | 160.17 | 1.1 eq | 60-75 |
| Product | |||
| 6-Iodoquinolin-4-ol | 271.04 | - | 60-75 |
Table 2: Expected Yield for the Synthesis of 4-Chloro-6-iodoquinoline (Chlorination)
| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 6-Iodoquinolin-4-ol | 271.04 | 1.0 eq | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | Excess (5-10 eq) | 80-90 |
| Product | |||
| 4-Chloro-6-iodoquinoline | 289.49 | - | 80-90 |
Table 3: Expected Yield for the Synthesis of 6-Iodoquinolin-4-amine (Amination)
| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 4-Chloro-6-iodoquinoline | 289.49 | 1.0 eq | - |
| Ammonium hydroxide | 35.04 | Excess | 70-85 |
| Product | |||
| 6-Iodoquinolin-4-amine | 270.06 | - | 70-85 |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of 6-Iodoquinolin-4-amine, adapted from protocols for a similar compound.[1]
Step 1: Synthesis of 6-Iodoquinolin-4-ol
-
In a suitable high-boiling point inert solvent (e.g., Dowtherm A), combine 4-iodoaniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the reaction mixture to approximately 250 °C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent, and dry under vacuum.
Step 2: Synthesis of 4-Chloro-6-iodoquinoline
-
In a round-bottom flask, add 6-Iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours in a fume hood.
-
Monitor the reaction by TLC. Once the starting material is consumed, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the residue in an ice bath and slowly quench by the cautious addition of crushed ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude 4-chloro-6-iodoquinoline can be purified by column chromatography on silica gel or by recrystallization.
Step 3: Synthesis of 6-Iodoquinolin-4-amine
-
In a sealed vessel, heat a mixture of 4-chloro-6-iodoquinoline (1 equivalent) and a catalytic amount of phenol to 60-80 °C until the mixture melts.
-
Add a concentrated ammonium hydroxide solution.
-
Heat the sealed vessel to 120-160 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like isopropanol.
-
Neutralize the mixture with an aqueous base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold isopropanol.
-
The crude 6-Iodoquinolin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Synthetic Workflow for 6-Iodoquinolin-4-amine
Caption: Synthetic pathway for 6-Iodoquinolin-4-amine.
Troubleshooting Logic for Low Yield in Amination Step
Caption: Troubleshooting flowchart for low yield issues.
References
optimizing reaction conditions for 6-Iodoquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 6-Iodoquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Iodoquinolin-4-amine?
A1: A widely employed and reliable method is a multi-step synthesis commencing with commercially available 4-iodoaniline. This pathway involves three key transformations:
-
Conrad-Limpach Cyclization: Reaction of 4-iodoaniline with a suitable β-ketoester, such as diethyl malonate, to form the quinolin-4-one scaffold.
-
Chlorination: Conversion of the resulting 6-iodoquinolin-4-ol to 4-chloro-6-iodoquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an amine source, typically ammonia, to yield the final product, 6-Iodoquinolin-4-amine.[1]
Q2: What are the critical parameters to control during the amination step?
A2: The final amination step is a nucleophilic aromatic substitution (SNAr), and its success is highly dependent on several factors. Key parameters to optimize include the choice of solvent, the nature and concentration of the base, reaction temperature, and reaction time. Polar aprotic solvents like DMSO and DMF are often effective.[2] For less reactive amines, more forcing conditions such as higher temperatures or the use of microwave irradiation may be necessary to achieve good yields.[2][3][4]
Q3: I am observing low yields in my reaction. What are the potential causes?
A3: Low yields can stem from several issues throughout the synthetic sequence. In the Conrad-Limpach step, incomplete cyclization can be a problem. For the chlorination step, insufficient removal of water can hydrolyze the POCl₃, reducing its efficacy. In the final amination step, common causes for low yield include poor nucleophilicity of the amine, deactivation of the quinoline ring, or the use of a non-optimal solvent/base system. Reaction temperature and time are also critical; insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation.
Q4: How can I purify the final product, 6-Iodoquinolin-4-amine?
A4: Purification of 4-aminoquinolines can be challenging due to the basicity of the amino group, which can lead to tailing on silica gel chromatography. Common purification methods include:
-
Column Chromatography: Using a silica gel column with a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to mitigate tailing and improve separation.
-
Recrystallization: This is an effective method for obtaining highly pure material. A suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
-
Acid-Base Extraction: An acidic wash (e.g., dilute HCl) during the work-up can protonate the basic product and any excess amine, allowing for their separation from non-basic impurities. The product can then be re-precipitated by basifying the aqueous layer.[2]
Troubleshooting Guides
Low Yield in Conrad-Limpach Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting materials remain | Insufficient temperature for cyclization. | The Conrad-Limpach reaction often requires high temperatures (around 250 °C) for the thermal cyclization step.[1][5] Ensure the reaction is heated to the appropriate temperature. Using a high-boiling point solvent like Dowtherm A or mineral oil can facilitate this.[1][6] |
| Formation of multiple byproducts | Incorrect initial condensation. | The initial reaction between the aniline and the β-ketoester can lead to different products depending on the conditions. The reaction should be controlled to favor the formation of the desired enamine intermediate before thermal cyclization.[5] |
Inefficient Chlorination
| Symptom | Possible Cause | Suggested Solution |
| Starting quinolinol remains after reaction | Deactivated chlorinating agent. | Phosphorus oxychloride (POCl₃) is sensitive to moisture. Ensure all glassware is dry and the reagent is fresh. Using a slight excess of POCl₃ can also drive the reaction to completion.[1] |
| Dark, tarry reaction mixture | Reaction temperature too high or prolonged heating. | Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly to avoid degradation. |
Poor Conversion in the Amination Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 4-chloro-6-iodoquinoline | Insufficiently reactive amine or non-optimal conditions. | Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.[3][4] Optimize the solvent and base system. Polar aprotic solvents like DMSO or DMF are often effective.[2] |
| Formation of bis-quinoline byproduct (with diamines) | Stoichiometry favors the double addition product. | When using a diamine as the nucleophile, a large excess of the diamine should be used to favor the formation of the mono-substituted product.[2] |
Experimental Protocols
Note: The following protocols are adapted from established methods for the synthesis of structurally similar compounds, specifically 6-iodo-3-methylquinolin-4-amine, and should be optimized for 6-Iodoquinolin-4-amine.
Step 1: Synthesis of 6-Iodoquinolin-4-ol (Conrad-Limpach Reaction)
-
In a round-bottom flask, combine 4-iodoaniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the mixture with stirring under an inert atmosphere (e.g., Nitrogen or Argon).
-
Gradually increase the temperature to approximately 250 °C and maintain for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane or petroleum ether) to remove any high-boiling solvent, and dry under vacuum.
Step 2: Synthesis of 4-Chloro-6-iodoquinoline
-
To a round-bottom flask, add 6-iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours in a well-ventilated fume hood.
-
Monitor the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the residue in an ice bath and slowly quench by the cautious addition of crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-chloro-6-iodoquinoline can be purified by column chromatography on silica gel or by recrystallization.[1]
Step 3: Synthesis of 6-Iodoquinolin-4-amine
-
In a sealed reaction vessel, dissolve 4-chloro-6-iodoquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add a concentrated solution of ammonia in the chosen solvent. A catalytic amount of phenol can sometimes facilitate the reaction.
-
Heat the sealed vessel to a temperature between 120-160 °C for several hours (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Neutralize the reaction mixture with an aqueous base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold solvent (e.g., isopropanol).
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The crude 6-Iodoquinolin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Data Presentation
Table 1: Optimization of the Amination Reaction - Solvent and Base Effects
| Entry | Solvent | Base (1.5 eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | K₂CO₃ | Room Temp | 12 | 82 |
| 2 | Chloroform | K₂CO₃ | Room Temp | 12 | < 82 |
| 3 | THF | K₂CO₃ | Room Temp | 12 | < 82 |
| 4 | Dioxane | K₂CO₃ | Room Temp | 12 | < 82 |
| 5 | Acetonitrile | K₂CO₃ | Room Temp | 12 | < 82 |
| 6 | DMF | K₂CO₃ | Room Temp | 12 | < 82 |
| 7 | Dichloromethane | Et₃N | Room Temp | 12 | < 82 |
| 8 | Dichloromethane | Pyridine | Room Temp | 12 | < 82 |
| 9 | Dichloromethane | Cs₂CO₃ | Room Temp | 12 | < 82 |
| 10 | Dichloromethane | KHCO₃ | Room Temp | 12 | < 82 |
| 11 | Dichloromethane | Na₂CO₃ | Room Temp | 12 | < 82 |
| Data adapted from a study on the synthesis of 2-halocarbon-3-phosphonyl-4-aminoquinolines, demonstrating the superior performance of dichloromethane and K₂CO₃ in this type of transformation.[7] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Amination
| Entry | Method | Power (W) | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | - | Reflux | 12 h | 37.3 |
| 2 | Microwave | 60 | 80 | 10 min | 75.9 |
| 3 | Microwave | 60 | 80 | 20 min | 96.5 |
| 4 | Microwave | 60 | 80 | 30 min | 95.0 |
| 5 | Microwave | 80 | 80 | 20 min | 98.8 |
| 6 | Microwave | 100 | 80 | 20 min | 97.0 |
| Data from a study on the microwave-assisted synthesis of N-Arylheterocyclic substituted-4-aminoquinazoline derivatives, highlighting the significant rate enhancement and yield improvement with microwave heating.[4] |
Visualizations
Caption: Synthetic workflow for 6-Iodoquinolin-4-amine.
Caption: Logical workflow for troubleshooting low yields in the amination step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Technical Support Center: Suzuki Coupling with 6-Iodoquinolin-4-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling reaction using 6-iodoquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 6-iodoquinolin-4-amine resulting in low or no yield?
Low or no product yield is a common challenge that can be attributed to several factors, particularly the unique structure of 6-iodoquinolin-4-amine.
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Catalyst Poisoning: The primary challenge is often catalyst inhibition. The Lewis basic nitrogen atoms on both the quinoline ring and the 4-amino group can coordinate strongly to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and may require screening to find the optimal combination for this specific substrate.[3] Standard conditions that work for simpler aryl halides may not be effective.[2]
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Inactive Catalyst System: 6-Iodoquinoline is generally more reactive than its bromo or chloro analogs due to the lower carbon-iodine bond dissociation energy.[4] However, an insufficiently active catalyst system may still fail. The oxidative addition step requires an effective catalyst/ligand combination to proceed efficiently.[2]
-
Reagent Quality and Degradation:
-
Catalyst: Palladium catalysts can be sensitive to air and moisture. The formation of palladium black is a common indicator of catalyst decomposition.[5]
-
Boronic Acid/Ester: Boronic acids can be unstable and undergo protodeboronation, especially under harsh basic conditions or in the presence of excess water.[3][5] Using more stable boronic pinacol esters can mitigate this issue.[3]
-
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst and promote undesirable side reactions, such as the homocoupling of the boronic acid.[2][5]
Q2: How can I overcome catalyst poisoning when using 6-iodoquinolin-4-amine?
Overcoming catalyst poisoning is key to a successful reaction. The solution typically involves selecting a ligand that can stabilize the palladium center and promote the desired catalytic cycle over inhibitory binding.
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Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective.[2] It is highly recommended to screen more specialized ligands:
-
Electron-Rich, Bulky Phosphine Ligands: Buchwald ligands, such as SPhos and XPhos, are designed to be highly electron-donating and sterically hindered. These properties accelerate the rates of oxidative addition and reductive elimination, helping to outcompete the inhibitory coordination from the substrate's nitrogen atoms.[3][6]
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N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can resist poisoning and are effective for challenging substrates.[3][6]
-
Q3: What are the recommended starting conditions for optimizing the reaction?
While every specific substrate pairing may require fine-tuning, the following conditions provide a robust starting point for the Suzuki coupling of 6-iodoquinolin-4-amine.
Table 1: Recommended Starting Conditions
| Component | Recommendation | Rationale & Citation |
| Aryl Halide | 6-Iodoquinolin-4-amine (1.0 equiv) | The iodo- group is highly reactive in Suzuki couplings.[4] |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv) | A slight excess is used to drive the reaction to completion. Pinacol esters offer greater stability against protodeboronation.[3] |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | These are common, air-stable Pd(II) and Pd(0) sources that are activated in situ with a ligand.[3][6] |
| Ligand | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich ligands are crucial for overcoming catalyst poisoning by the substrate's nitrogen atoms.[3][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Phosphates and cesium carbonate are effective bases. K₃PO₄ is a good first choice; Cs₂CO₃ is stronger and can be used if weaker bases fail.[3][8] |
| Solvent | 1,4-Dioxane or Toluene (often with 10-20% water) | These are standard solvents for Suzuki couplings. The choice may depend on substrate solubility.[3][9] |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction.[3] |
Q4: I am observing significant side products. What are they and how can I minimize them?
The formation of byproducts is a clear indicator of suboptimal reaction conditions. The most common side reactions are summarized below.
Table 2: Troubleshooting Common Side Reactions
| Side Product | Identification | Possible Cause(s) | Recommended Solution(s) |
| Quinolin-4-amine | Dehalogenation (Iodine replaced by Hydrogen) | Reaction with hydride sources from solvent or base; catalyst decomposition.[2] | Ensure a thoroughly inert atmosphere (argon/nitrogen). Choose a solvent less prone to acting as a hydride source.[2] |
| Biaryl (from boronic acid) | Homocoupling of the boronic acid partner | Presence of oxygen, which can oxidize the Pd(0) catalyst and facilitate this pathway.[2][5] | Rigorously degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon) and maintain an inert atmosphere throughout the reaction.[5][10] |
| Arene (from boronic acid) | Protodeboronation (boronic acid C-B bond cleavage) | Boronic acid instability, often exacerbated by high temperatures, strong bases, or excess water.[2][3] | Use a more stable boronic pinacol ester.[3] Screen for a milder base (e.g., K₂CO₃, KF) or reduce the amount of water in the solvent system.[3][11] |
Experimental Protocols & Data
General Experimental Protocol
This protocol is a starting point and should be optimized for each specific boronic acid partner.
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Reagent Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add 6-iodoquinolin-4-amine (1.0 mmol, 1 equiv), the arylboronic acid or ester (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.[4][8] Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes or by subjecting the flask to three freeze-pump-thaw cycles.[3][12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[4]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Table 3: Representative Data on Base and Solvent Effects
The following data, adapted from studies on similar aryl iodides, illustrates how the choice of base and solvent can significantly impact reaction yield.
| Aryl Iodide | Solvent | Base | Yield (%) | Citation |
| 4-Iodoanisole | Toluene/H₂O | K₂CO₃ | 85 | [5] |
| 4-Iodoanisole | DMF | K₃PO₄ | 92 | [5] |
| 4-Iodoanisole | Dioxane/H₂O | K₂CO₃ | 91 | [13] |
| Bromobenzene | MeOH/H₂O (3:2) | NaOH | 96.3 | [14] |
Note: This table provides representative data to demonstrate trends; specific yields for 6-iodoquinolin-4-amine will vary.
Visual Guides
Suzuki Catalytic Cycle
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Iodoquinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-Iodoquinolin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 6-Iodoquinolin-4-amine.
Issue 1: Compound Streaking or Tailing During Column Chromatography
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Question: My 6-Iodoquinolin-4-amine is streaking badly on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?
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Answer: This is a common problem encountered with basic compounds like 6-Iodoquinolin-4-amine when using standard silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, resulting in tailing and poor separation.[1] To resolve this, you can:
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Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.5-2%.[1] For instance, you could use a mobile phase of dichloromethane/methanol with 0.5% TEA.[2]
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Use Amine-Functionalized Silica: An alternative is to use an amine-functionalized silica gel for your stationary phase. This type of silica has been treated to reduce the number of acidic silanol groups, which minimizes the strong interactions with basic analytes.[1]
-
Issue 2: Low Recovery of Compound After Column Chromatography
-
Question: I am losing a significant amount of my product on the column. How can I improve the recovery of 6-Iodoquinolin-4-amine?
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Answer: Low recovery is often due to the irreversible adsorption of the basic amine onto the acidic silica gel.[2] To mitigate this:
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Pre-treat the Column: Before loading your sample, flush the packed column with the mobile phase containing a basic modifier like triethylamine. This will help to passivate the active sites on the silica.[2]
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Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can sometimes improve recovery and resolution.
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Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina or a bonded phase like C18 (reversed-phase).
-
Issue 3: Difficulty in Achieving Crystallization
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Question: I am having trouble getting my 6-Iodoquinolin-4-amine to crystallize from solution. What should I do?
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Answer: If your compound is not crystallizing, you can try the following troubleshooting steps:[1]
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Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[1]
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Induce Crystallization: If you have a supersaturated solution, you can try to induce crystallization by:
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Scratching the inside of the flask with a glass rod.
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Adding a seed crystal of pure 6-Iodoquinolin-4-amine.
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Cooling the solution slowly in an ice bath.[1]
-
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Preliminary Purification: Highly impure samples can be difficult to crystallize. Consider a quick filtration through a plug of silica to remove major impurities before attempting recrystallization.[1]
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Issue 4: Oiling Out During Recrystallization
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Question: My compound is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?
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Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the sample is significantly impure.[1] To address this:
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Use a Lower-Boiling Point Solvent: Select a recrystallization solvent with a lower boiling point.
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Ensure Dissolution Below Melting Point: Make sure the temperature at which you dissolve your compound is below its melting point.
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Pre-purification: For very crude samples, a preliminary purification step might be necessary.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 6-Iodoquinolin-4-amine?
A1: The most common and effective purification methods for 6-Iodoquinolin-4-amine are recrystallization and column chromatography. The choice between these two techniques will depend on the impurity profile and the desired final purity of the compound.[1]
Q2: What are the likely impurities in my crude 6-Iodoquinolin-4-amine sample?
A2: Impurities can arise from unreacted starting materials or byproducts of the synthesis. Potential impurities could include unreacted precursors from the iodination and amination steps, as well as di-iodinated species or other isomers.[1]
Q3: My purified 6-Iodoquinolin-4-amine is colored, but appears pure by NMR. Is this a problem?
A3: Aromatic amines can sometimes have a yellowish or brownish color due to minor, highly conjugated impurities or oxidation products. If the compound is of high purity as determined by NMR and/or LC-MS, the color may not be indicative of a significant impurity. However, if the color is intense, you can try to remove it by treating a solution of the compound with a small amount of activated charcoal before a final recrystallization.[1]
Q4: What are some good starting solvent systems for column chromatography of 6-Iodoquinolin-4-amine?
A4: A good starting point for silica gel chromatography is a mixture of a non-polar solvent and a polar solvent. For quinoline derivatives, a common starting point is a mixture of hexane and ethyl acetate.[1] For more polar compounds, a system of dichloromethane and methanol can be used.[1] It is highly recommended to add 0.5-2% triethylamine to the mobile phase to prevent tailing.[1]
Data Presentation
Table 1: Suggested Mobile Phases for Thin Layer Chromatography (TLC) of 6-Iodoquinolin-4-amine
| Mobile Phase Composition | Polarity | Notes |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | A good starting point for many organic compounds.[1] |
| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Medium to High | Useful for more polar quinoline derivatives.[1] |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester/alkane or chlorinated solvent/alcohol systems.[1] |
| Toluene / Chloroform / Diethylamine | Medium | The amine additive helps to reduce tailing of basic compounds. |
Table 2: Troubleshooting Guide for Column Chromatography
| Problem | Potential Cause | Suggested Solution(s) |
| Compound streaks or "tails" on the TLC plate and column. | The amine group is interacting with the acidic silica gel.[1] | Add 0.5-2% triethylamine or pyridine to your mobile phase to neutralize the silica surface.[1] |
| Poor separation of the desired product from impurities. | The polarity of the mobile phase is not optimal.[1] | Systematically vary the solvent ratio of your mobile phase. |
| Very low recovery of the purified product. | The compound is irreversibly adsorbing to the silica gel. | Use an amine-functionalized silica gel or pre-treat the column with a mobile phase containing triethylamine.[1][2] |
Table 3: Troubleshooting Guide for Recrystallization
| Problem | Potential Cause | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The sample may also be significantly impure.[1] | Use a lower-boiling point solvent. Ensure the dissolution temperature is below the melting point of your compound. A pre-purification step might be necessary for very crude samples.[1] |
| Very low recovery of the purified product. | The compound is too soluble in the recrystallization solvent at low temperatures. The initial volume of solvent used was too large. | Choose a solvent in which your compound has lower solubility at room temperature. Use the minimum amount of hot solvent for dissolution. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is slow. | Try scratching the inside of the flask, adding a seed crystal, or cooling the solution more slowly.[1] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your desired compound an Rf value of approximately 0.2-0.4.[1] Remember to add 0.5-2% triethylamine to your mobile phase.
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Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (less polar than the final eluting solvent). Pour the slurry into your column and allow it to pack uniformly, ensuring there are no cracks or air bubbles.[1]
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Sample Loading: Dissolve your crude 6-Iodoquinolin-4-amine in a minimum amount of the mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.[1] Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting with your chosen mobile phase. If you are running a gradient, start with a less polar composition and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair where 6-Iodoquinolin-4-amine has high solubility when hot and low solubility when cold.[1]
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.[1]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.[1]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.[1]
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[1]
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Drying: Dry the purified crystals, for example, in a vacuum oven.[1]
Mandatory Visualization
Caption: A decision workflow for selecting a purification method for 6-Iodoquinolin-4-amine.
References
Technical Support Center: Synthesis of 6-Iodoquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Iodoquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 6-Iodoquinolin-4-amine?
A common and robust method for the synthesis of 6-Iodoquinolin-4-amine is a multi-step process starting from 4-iodoaniline. This route involves three key transformations:
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Conrad-Limpach Cyclization: Reaction of 4-iodoaniline with a β-ketoester (e.g., ethyl acetoacetate) to form 6-iodo-4-hydroxyquinoline.
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Chlorination: Conversion of the 4-hydroxyl group to a more reactive leaving group, typically a chloro group, to yield 4-chloro-6-iodoquinoline.
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Amination: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an amine source, such as ammonia, to furnish the final 6-Iodoquinolin-4-amine.
Q2: What are the critical parameters in the Conrad-Limpach cyclization step?
The Conrad-Limpach reaction requires high temperatures (typically around 250 °C) for the thermal cyclization of the intermediate Schiff base.[1][2] The choice of a high-boiling, inert solvent is crucial for achieving high yields.[1] Insufficient temperature or the absence of a suitable solvent can lead to poor yields and the formation of side products.[1]
Q3: Why is my 4-aminoquinoline product difficult to purify by silica gel chromatography?
The basic nature of the amine group in 6-Iodoquinolin-4-amine can cause strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in significant tailing of the product peak, poor separation from impurities, and in some cases, irreversible adsorption of the product to the column, leading to low recovery.
Q4: Can I use other methods to synthesize 4-aminoquinolines?
Yes, alternative methods exist, including palladium-catalyzed reactions and copper-catalyzed annulation strategies.[3] However, the nucleophilic aromatic substitution of a 4-chloroquinoline precursor remains one of the most widely used and versatile methods.[3]
Troubleshooting Guides
Problem 1: Low Yield in Conrad-Limpach Cyclization
| Symptom | Potential Cause | Suggested Solution |
| Low yield of 6-iodo-4-hydroxyquinoline | Incomplete cyclization due to insufficient temperature.[1] | Ensure the reaction temperature reaches and is maintained at approximately 250 °C. Use a high-boiling point solvent like Dowtherm A or mineral oil to ensure even heat distribution.[1] |
| Formation of a significant amount of 2-hydroxyquinoline isomer (Knorr product).[1] | The reaction of the aniline with the ester group of the β-ketoester is favored at higher initial condensation temperatures.[1] | The initial condensation of 4-iodoaniline and the β-ketoester should be performed at a moderate temperature (e.g., room temperature) to favor the formation of the kinetic product (β-aminoacrylate) before proceeding to the high-temperature cyclization. |
| The reaction mixture becomes a thick tar. | Polymerization of starting materials or intermediates under harsh reaction conditions. | Use of an appropriate high-boiling solvent can help to prevent localized overheating and reduce tar formation.[1] |
Problem 2: Incomplete Chlorination or Side Reactions
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material (6-iodo-4-hydroxyquinoline) after the reaction. | Insufficient amount of chlorinating agent or incomplete reaction. | Use a sufficient excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). Monitor the reaction by TLC until the starting material is fully consumed. |
| Formation of dark, insoluble byproducts. | Decomposition of the product at high temperatures. | Maintain careful temperature control during the reaction and work-up. Quenching the reaction mixture with ice can help to minimize decomposition. |
| Difficulty in removing the excess chlorinating agent. | High boiling point of the chlorinating agent (e.g., POCl₃). | After the reaction, remove the excess chlorinating agent under reduced pressure. Co-evaporation with a high-boiling inert solvent like toluene can aid in its complete removal.[4] |
Problem 3: Side Reactions in the Amination Step
| Symptom | Potential Cause | Suggested Solution |
| Formation of bis-quinoline byproducts (if a diamine is used as the nucleophile).[3] | Stoichiometric amounts of the diamine and 4-chloro-6-iodoquinoline are used.[3] | Use a large excess of the diamine to statistically favor the formation of the mono-substituted product.[3] |
| Low conversion to the desired 4-aminoquinoline. | Poor reactivity of the amine nucleophile. | For less reactive amines, consider using a catalyst (e.g., a Brønsted or Lewis acid), higher reaction temperatures, or microwave irradiation to enhance the reaction rate.[3] |
| Over-alkylation of the resulting amine (if primary or secondary amines are used). | The product amine is also nucleophilic and can react with the starting 4-chloro-6-iodoquinoline. | Use a large excess of the amine nucleophile to minimize the chance of the product reacting further.[5] |
Problem 4: Purification Challenges
| Symptom | Potential Cause | Suggested Solution |
| Significant peak tailing on silica gel chromatography. | Strong interaction of the basic amine with acidic silanol groups. | Add a basic modifier, such as 0.5-2% triethylamine or pyridine, to the eluent system to neutralize the active sites on the silica gel. |
| Low recovery of the product from the silica gel column. | Irreversible adsorption of the product onto the silica gel. | Pre-treat the silica gel column with the eluent containing the basic modifier before loading the sample. Alternatively, use a deactivated or amine-functionalized silica gel. |
| Difficulty in removing a high-boiling point amine used as a reactant. | The boiling point of the excess amine is too high for easy removal by evaporation. | During the work-up, perform an acidic wash (e.g., with dilute HCl). This will protonate the excess amine, making it water-soluble and allowing for its removal in the aqueous phase.[3] |
Experimental Protocols
A plausible synthetic route for 6-Iodoquinolin-4-amine is outlined below.
Step 1: Synthesis of 6-Iodo-4-hydroxyquinoline (Conrad-Limpach Cyclization)
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In a suitable reaction vessel, mix 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
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Heat the mixture at approximately 150 °C for 1 hour.
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Add the hot mixture to a high-boiling point solvent (e.g., Dowtherm A) preheated to 250 °C.
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Maintain the reaction at 250 °C for 30 minutes.
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Cool the reaction mixture to room temperature to allow the product to precipitate.
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Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.
Step 2: Synthesis of 4-Chloro-6-iodoquinoline
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In a round-bottom flask, add 6-iodo-4-hydroxyquinoline (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
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Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction by TLC.
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Carefully remove the excess POCl₃ by distillation under reduced pressure.
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Cool the residue in an ice bath and slowly quench by the addition of crushed ice.
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Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 6-Iodoquinolin-4-amine
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In a sealed tube or pressure vessel, dissolve 4-chloro-6-iodoquinoline (1 equivalent) in a solution of ammonia in a suitable solvent (e.g., ethanol).
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Heat the mixture at a temperature typically ranging from 120-150 °C for several hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography on silica gel (with a basic modifier in the eluent).
Data Presentation
The following table summarizes potential side products and impurities that may be encountered during the synthesis of 6-Iodoquinolin-4-amine. Quantitative yields of these byproducts are highly dependent on the specific reaction conditions.
| Synthetic Step | Potential Side Product / Impurity | Reason for Formation | Typical Observation Level |
| Conrad-Limpach Cyclization | 6-Iodo-2-hydroxyquinoline (Knorr product) | Reaction at the ester carbonyl of the β-ketoester.[1] | Can be significant if initial condensation temperature is too high. |
| Unreacted 4-iodoaniline | Incomplete reaction. | Variable | |
| Polymeric tar | High reaction temperatures and acidic conditions. | Common in classical quinoline syntheses without proper solvent. | |
| Chlorination | Unreacted 6-iodo-4-hydroxyquinoline | Incomplete chlorination. | Variable, dependent on reaction time and reagent stoichiometry. |
| Decomposition products | Instability of the product at high temperatures. | Can be significant with prolonged heating. | |
| Amination | Unreacted 4-chloro-6-iodoquinoline | Incomplete amination. | Variable |
| Over-alkylated products | Further reaction of the product with the starting material.[5] | More likely with primary/secondary amines, minimized with excess amine. | |
| Hydrolysis product (6-iodo-4-hydroxyquinoline) | Reaction with trace water in the reaction mixture. | Typically minor if anhydrous conditions are maintained. |
Visualizations
Caption: Synthetic workflow for 6-Iodoquinolin-4-amine.
Caption: Troubleshooting logic for the purification of 6-Iodoquinolin-4-amine.
References
Technical Support Center: Synthesis of 6-Iodoquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Iodoquinolin-4-amine synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 6-Iodoquinolin-4-amine, presented in a question-and-answer format.
Issue 1: Low Yield in the Conrad-Limpach Cyclization Step
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Question: My Conrad-Limpach reaction to form 6-iodoquinolin-4-ol from 4-iodoaniline is giving a low yield. What are the potential causes and how can I improve it?
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Answer: Low yields in the Conrad-Limpach cyclization are often attributed to incomplete reaction or side reactions. Key factors to consider for optimization include:
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Reaction Temperature: This reaction requires high temperatures, typically around 250 °C, for the thermal cyclization to occur efficiently.[1][2] Insufficient temperature can lead to incomplete conversion of the intermediate.
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Solvent Choice: The use of a high-boiling point, inert solvent is crucial for reaching the necessary reaction temperature and can significantly increase the yield.[2][3] Solvents like Dowtherm A or mineral oil are commonly used.[1][2] Using a solvent, as opposed to running the reaction neat, has been shown to improve yields from below 30% to as high as 95%.[2]
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Reaction Time: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting materials before work-up.[1]
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Purity of Reactants: Impurities in the 4-iodoaniline or the β-ketoester can lead to unwanted side products and lower the yield of the desired quinolin-4-ol.
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Issue 2: Inefficient Chlorination of 6-Iodoquinolin-4-ol
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Question: The conversion of 6-iodoquinolin-4-ol to 4-chloro-6-iodoquinoline is incomplete. How can I drive this reaction to completion?
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Answer: The chlorination of the quinolin-4-ol is a critical step. To ensure a high conversion rate:
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Excess of Chlorinating Agent: Use a significant excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents, to ensure the complete conversion of the hydroxyl group.[1]
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Reaction Temperature and Time: The reaction is typically refluxed at around 110 °C for 2-4 hours.[1] Monitoring the reaction by TLC is essential to determine the point of completion.
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Anhydrous Conditions: While not explicitly stated in all protocols, ensuring anhydrous conditions can prevent the hydrolysis of POCl₃ and the starting material.
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Issue 3: Low Yield in the Final Amination Step
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Question: I am experiencing a low yield during the final amination of 4-chloro-6-iodoquinoline. What are the common pitfalls?
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Answer: The nucleophilic aromatic substitution of the 4-chloro group with an amine can be challenging. Potential issues include:
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Reaction Conditions: This step often requires heating in a sealed vessel to reach temperatures between 100-150 °C to facilitate the substitution.
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Choice of Amine Source: The reactivity of the amine source is important. Using a concentrated solution of ammonia in a suitable solvent like ethanol is a common approach.
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Side Reactions: The formation of byproducts can reduce the yield. Careful control of the reaction temperature and time is necessary.
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Issue 4: Difficulty in Purifying the Final Product
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Question: I am struggling to purify the final 6-Iodoquinolin-4-amine product. What are the best practices for purification?
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Answer: The basic nature of the amine group in 6-Iodoquinolin-4-amine can make purification by standard silica gel column chromatography challenging, often leading to tailing and poor separation.[4]
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Column Chromatography: To mitigate issues with silica gel, add a basic modifier like triethylamine (0.5-2%) to the mobile phase.[4] This neutralizes the acidic silanol groups on the silica surface, improving peak shape and separation.
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Recrystallization: Recrystallization is an effective method for purifying the crude product.[1] A suitable solvent system, such as ethanol/water, should be chosen where the compound has high solubility at high temperatures and low solubility at low temperatures.[1]
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Removal of Excess Amine: If a large excess of a high-boiling point amine was used in the final step, an acidic wash (e.g., dilute HCl) during the work-up can help remove it by making it water-soluble.
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Quantitative Data Presentation
The following tables summarize the reagents and typical yields for the multi-step synthesis of a closely related compound, 6-Iodo-3-methylquinolin-4-amine, which serves as a valuable reference for optimizing the synthesis of 6-Iodoquinolin-4-amine.
Table 1: Reagents and Expected Yield for the Synthesis of 6-Iodo-3-methylquinolin-4-ol
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 4-Iodoaniline | 219.04 | 1.0 eq | - |
| Ethyl 2-methylacetoacetate | 144.17 | 1.1 eq | - |
| 6-Iodo-3-methylquinolin-4-ol | 285.09 | - | 60-75 |
Data adapted from a protocol for 6-Iodo-3-methylquinolin-4-ol synthesis.[1]
Table 2: Reagents and Expected Yield for the Synthesis of 4-Chloro-6-iodo-3-methylquinoline
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 6-Iodo-3-methylquinolin-4-ol | 285.09 | 1.0 eq | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5-10 eq | - |
| 4-Chloro-6-iodo-3-methylquinoline | 303.54 | - | 70-85 |
Data adapted from a protocol for 6-Iodo-3-methylquinolin-4-ol synthesis.[1]
Table 3: Reagents and Expected Yield for the Synthesis of 6-Iodo-3-methylquinolin-4-amine
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 4-Chloro-6-iodo-3-methylquinoline | 303.54 | 1.0 eq | - |
| Ammonia (in ethanol) | 17.03 | Excess | - |
| 6-Iodo-3-methylquinolin-4-amine | 284.10 | - | 50-70 |
Data adapted from a protocol for 6-Iodo-3-methylquinolin-4-ol synthesis.[1]
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of 6-Iodoquinolin-4-amine, based on established protocols for analogous compounds.[1]
Step 1: Synthesis of 6-Iodoquinolin-4-ol (Conrad-Limpach Cyclization)
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In a suitable reaction vessel, mix 4-iodoaniline (1 equivalent) and a slight excess of a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents).
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Add the mixture to a high-boiling point inert solvent such as Dowtherm A.
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Heat the reaction mixture to approximately 250 °C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
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Monitor the reaction's progress by TLC for the disappearance of the starting materials.
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Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
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Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[1]
Step 2: Synthesis of 4-Chloro-6-iodoquinoline (Chlorination)
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In a round-bottom flask, suspend 6-iodoquinolin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
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Heat the mixture to reflux (approximately 110 °C) for 2-4 hours in a fume hood.
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Monitor the reaction by TLC until the starting material is consumed.
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After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
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Cool the residue in an ice bath and slowly quench by the cautious addition of crushed ice.
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Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the product with a suitable organic solvent (e.g., dichloromethane, 3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude 4-chloro-6-iodoquinoline can be purified by column chromatography on silica gel or by recrystallization.[1]
Step 3: Synthesis of 6-Iodoquinolin-4-amine (Amination)
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In a sealed reaction vessel, dissolve 4-chloro-6-iodoquinoline (1 equivalent) in a suitable solvent such as ethanol.
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Add a concentrated solution of ammonia in ethanol.
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Heat the sealed tube to a temperature typically ranging from 100 to 150 °C for several hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent.
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Neutralize with an aqueous base (e.g., NaOH solution) to precipitate the product.
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Collect the solid product by filtration, wash with water, and then with a small amount of cold isopropanol.
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The crude 6-Iodoquinolin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Visualizations
The following diagrams illustrate the key workflows in the synthesis and troubleshooting of 6-Iodoquinolin-4-amine.
Caption: Synthetic workflow for 6-Iodoquinolin-4-amine.
References
Technical Support Center: 6-Iodoquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 6-Iodoquinolin-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 6-Iodoquinolin-4-amine?
A1: To ensure the long-term stability of solid 6-Iodoquinolin-4-amine, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from moisture, direct sunlight, and air exposure. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.
Q2: How should I handle 6-Iodoquinolin-4-amine in the laboratory?
A2: 6-Iodoquinolin-4-amine should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of dust. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
Q3: What are the potential degradation pathways for 6-Iodoquinolin-4-amine?
A3: While specific degradation pathways for 6-Iodoquinolin-4-amine are not extensively documented, related 4-aminoquinolines are known to be susceptible to oxidative and metabolic degradation. The primary routes of degradation for similar compounds involve N-dealkylation of side chains and oxidation of the quinoline ring system. As an iodo-substituted aromatic compound, it may also exhibit sensitivity to light (photostability), potentially leading to de-iodination or other photochemical reactions.
Q4: Can I store 6-Iodoquinolin-4-amine in solution?
A4: If you need to store 6-Iodoquinolin-4-amine in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, solutions should be stored at -20°C or -80°C and protected from light. The stability of the compound in various solvents over time has not been fully characterized, and prolonged storage in solution is not recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Loss of compound activity over time. | Degradation of 6-Iodoquinolin-4-amine in solution. | Prepare fresh solutions before each experiment. If using a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect from light. |
| Precipitate formation in aqueous buffers. | Low aqueous solubility of the compound. | Ensure the compound is fully dissolved in an appropriate organic solvent (e.g., DMSO) before preparing the final aqueous solution. The final concentration of the organic solvent should be compatible with the experimental system. |
| High background signal or off-target effects. | Impurities in the 6-Iodoquinolin-4-amine sample. | Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If impurities are detected, purify the compound before use. |
Issue 2: Difficulties During Chemical Synthesis or Modification
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield in coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Poor quality of reagents or suboptimal reaction conditions. | Ensure all reagents, especially the catalyst and base, are fresh and anhydrous. Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress by TLC or LC-MS. |
| Formation of multiple products. | Side reactions or lack of regioselectivity. | Adjust the reaction conditions to favor the desired product. This may involve changing the catalyst, ligand, or solvent system. Protect reactive functional groups if necessary. |
| Difficulty in purifying the final product. | The product has similar polarity to byproducts or starting materials. | Optimize the purification method. This may include trying different solvent systems for column chromatography or considering alternative purification techniques like recrystallization or preparative HPLC. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of 6-Iodoquinolin-4-amine
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Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment.
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Weighing: Accurately weigh the desired amount of solid 6-Iodoquinolin-4-amine.
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Dissolution: Add a suitable volume of an anhydrous organic solvent (e.g., DMSO) to the solid to achieve the desired stock concentration.
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Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
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Storage: If not for immediate use, aliquot the stock solution into single-use vials, protect from light, and store at -20°C or -80°C.
Protocol 2: Stability Assessment of 6-Iodoquinolin-4-amine in Solution
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Solution Preparation: Prepare a solution of 6-Iodoquinolin-4-amine at a known concentration in the desired solvent or buffer system.
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Storage Conditions: Aliquot the solution into separate vials and store them under different conditions (e.g., 4°C, 25°C, protected from light, exposed to light).
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Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition.
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Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
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Data Evaluation: Plot the concentration of the parent compound against time for each condition to determine the degradation rate.
Data Presentation
Table 1: Recommended Storage and Handling of 6-Iodoquinolin-4-amine
| Parameter | Recommendation |
| Storage Temperature | Room Temperature (Solid) / -20°C to -80°C (Solution) |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
| Light Conditions | Protect from light |
| Container | Tightly sealed, airtight container |
| Handling | In a well-ventilated fume hood with appropriate PPE |
Visualizations
Caption: Experimental workflow for the preparation and use of 6-Iodoquinolin-4-amine solutions.
Caption: Troubleshooting logic for inconsistent experimental results with 6-Iodoquinolin-4-amine.
preventing degradation of 6-Iodoquinolin-4-amine samples
This technical support center provides guidance on preventing the degradation of 6-Iodoquinolin-4-amine samples. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 6-Iodoquinolin-4-amine?
A1: Based on the chemical structure of 6-Iodoquinolin-4-amine, a heterocyclic amine with an iodo substituent, the primary degradation pathways are likely to be oxidation, photolysis, and to a lesser extent, hydrolysis. Aromatic amines are susceptible to oxidation, which can be triggered by air, light, or trace metal ions. The quinoline ring and the iodo-substituent can also make the molecule sensitive to light-induced degradation.
Q2: How should I properly store solid samples of 6-Iodoquinolin-4-amine?
A2: Solid samples should be stored in a tightly sealed, opaque container to protect from light and moisture. For long-term storage, it is recommended to keep the container in a cool, dry, and dark place, such as a desiccator or a controlled atmosphere cabinet at room temperature.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidative degradation.
Q3: What are the best practices for handling 6-Iodoquinolin-4-amine solutions?
A3: Solutions of 6-Iodoquinolin-4-amine should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials to protect from light and stored at low temperatures (e.g., 2-8 °C) for short periods. For longer-term storage of solutions, freezing (-20 °C or -80 °C) is recommended, but freeze-thaw cycles should be minimized. The choice of solvent can also impact stability; using de-gassed solvents can help reduce oxidative degradation.
Q4: Are there any known incompatible materials or chemicals with 6-Iodoquinolin-4-amine?
A4: Avoid strong oxidizing agents and strong acids when working with 6-Iodoquinolin-4-amine, as these can promote degradation.[2] Contact with certain metals that can act as catalysts for oxidation should also be minimized.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid sample (e.g., turning brown) | Oxidation or photodegradation. | Discard the discolored sample. For future prevention, store the compound in an opaque, airtight container under an inert atmosphere and in a cool, dark place. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | Degradation during sample preparation or presence of impurities in the solid material. | Prepare the sample solution quickly using de-gassed solvents and analyze it promptly. If peaks persist, consider re-purifying the solid sample or obtaining a new batch. |
| Loss of potency or inconsistent results in biological assays | Degradation of the compound in the assay medium or during incubation. | Assess the stability of 6-Iodoquinolin-4-amine under your specific assay conditions (e.g., temperature, pH, light exposure). Consider preparing stock solutions in a stable solvent like DMSO and diluting into the aqueous assay medium immediately before use. |
| Precipitation of the compound from solution upon storage | Poor solubility or degradation leading to less soluble products. | Check the solubility of 6-Iodoquinolin-4-amine in your chosen solvent. If solubility is an issue, consider using a co-solvent or preparing a more dilute solution. If degradation is suspected, analyze the precipitate to identify it. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a compound. Below are general protocols for investigating the degradation of 6-Iodoquinolin-4-amine under various stress conditions.
| Stress Condition | Typical Experimental Parameters | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Potential cleavage of the amino group or other acid-catalyzed reactions. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Degradation may be more pronounced than in acidic conditions for some heterocyclic amines. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | N-oxides, hydroxylated derivatives, and other oxidized species. |
| Thermal Stress | Solid drug substance at 80°C for 48 hours | Thermally induced degradation products. |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). | Photo-oxidation or rearrangement products. |
Stability-Indicating Analytical Method Development (HPLC)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify 6-Iodoquinolin-4-amine from its potential degradation products.
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Column Selection : A C18 reversed-phase column is a common starting point.
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Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
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Detection : A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
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Method Validation : The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Predicted degradation pathways for 6-Iodoquinolin-4-amine.
Caption: General workflow for assessing the stability of a compound.
References
overcoming solubility issues with 6-Iodoquinolin-4-amine
Here is the technical support center for overcoming solubility issues with 6-Iodoquinolin-4-amine.
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges with 6-Iodoquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Iodoquinolin-4-amine poorly soluble in aqueous solutions?
A1: The low aqueous solubility of 6-Iodoquinolin-4-amine is due to several molecular factors. The core quinoline structure is a bicyclic aromatic system, which is inherently hydrophobic.[1] Additionally, the planar structure can lead to strong intermolecular forces within the solid crystal lattice, making it energetically difficult for water molecules to solvate individual molecules.[2]
Q2: What is the very first step I should take to address solubility issues?
A2: The initial and most critical step is to determine the pH-dependent solubility profile of the compound.[2] Since 6-Iodoquinolin-4-amine contains a basic amine group, its solubility is expected to be highly influenced by pH.[1][2] In acidic conditions, the amine group becomes protonated, forming a more soluble salt.[2] Understanding this relationship will determine if simple pH adjustment is a viable strategy.
Q3: What common organic solvents can be used to prepare a stock solution?
A3: 6-Iodoquinolin-4-amine is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3] For many in vitro assays, preparing a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO is a standard starting point.[4]
Q4: What is a co-solvent, and when should I consider using one?
A4: A co-solvent is a water-miscible organic solvent added to an aqueous solution to enhance the solubility of a hydrophobic compound.[5] Co-solvents work by reducing the overall polarity of the solvent system.[1] This technique is simple, rapid, and very common for early-stage in vitro and in vivo studies.[6][7][8] You should consider using a co-solvent when you observe precipitation upon diluting a concentrated organic stock solution into your aqueous experimental buffer.
Q5: How do I choose the right solubility enhancement technique?
A5: The choice depends on the experimental context (e.g., in vitro cell-based assay vs. in vivo animal study), the required concentration, and potential toxicity or formulation constraints. For initial in vitro screening, using a co-solvent like DMSO and/or pH adjustment is often sufficient.[2][7] For higher concentration demands or in vivo applications where co-solvent toxicity is a concern, more advanced methods like salt formation, complexation with cyclodextrins, or creating a solid dispersion may be necessary.[1][6]
Troubleshooting Guide
Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
This is a common issue indicating that the compound's solubility limit has been exceeded in the final aqueous system.
Troubleshooting Steps:
-
Check Final Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible while maintaining solubility. For most cell-based assays, the final DMSO concentration should typically be ≤1% to minimize effects on the biological system.[2] If precipitation occurs at 1%, try lowering the final concentration to 0.5% or 0.1%.
-
Adjust Buffer pH: Since 6-Iodoquinolin-4-amine is a weak base, lowering the pH of your aqueous buffer can significantly increase solubility by forming the protonated, more soluble salt form.[2] The predicted pKa of the quinoline nitrogen for a similar compound is between 8.5 and 9.5.[3] Therefore, adjusting the buffer pH to be 1-2 units below this value (e.g., pH 6.5-7.5) may prevent precipitation.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Poloxamer, can help improve wettability and maintain the compound in solution.[1][9]
Issue 2: Adjusting the pH is not sufficiently improving solubility.
If you have tried lowering the pH but still face solubility limits, consider the following.
| Problem | Possible Cause | Recommended Action |
| Incomplete Protonation | The pH of the solution is not low enough relative to the compound's pKa. A sufficient portion of the molecules remains in the less soluble, neutral free-base form. | Ensure the final buffer pH is at least 1-2 units below the pKa of the amine to achieve near-complete protonation.[1] Verify the final pH of your solution with a calibrated pH meter after adding the compound. |
| Insufficient Buffer Capacity | The buffer system does not have enough capacity to maintain the target pH after the addition of your compound, especially if the compound stock itself is basic or acidic. | Increase the concentration of your buffering agent (e.g., from 10 mM to 50 mM) to better resist pH changes. |
| Common Ion Effect | If you are working with a pre-formed salt of the compound (e.g., a hydrochloride salt), the presence of the same counter-ion in the buffer (e.g., a chloride-based buffer) can suppress solubility. | Consider using a buffer system with a different counter-ion. For example, if you have a hydrochloride salt, try using a phosphate or citrate buffer instead of a Tris-HCl buffer. |
| High Hydrophobicity | The molecule's hydrophobic quinoline core still dominates, even in its protonated salt form, limiting its interaction with water. | Combine pH adjustment with the use of a co-solvent. The combination of these two methods is often more effective than either one alone.[6] For example, use a buffer at pH 6.5 containing 5% ethanol. |
Issue 3: I need a high-concentration formulation for in vivo studies, and co-solvents are a toxicity concern.
For animal studies requiring higher doses, specialized formulation strategies are often necessary.
| Technique | Description | Key Considerations |
| Salt Formation | Reacting the basic 6-Iodoquinolin-4-amine with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, citric acid) to form a stable, highly water-soluble salt.[1][2] | The pKa difference between the amine and the acid should ideally be greater than 3 for stable salt formation.[1] The choice of counter-ion can significantly impact the salt's final properties, including solubility and stability. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which has a hydrophilic exterior, increasing apparent water solubility.[1][10] | This method creates an "inclusion complex." It is highly effective and widely used for parenteral formulations. The stoichiometry of the complex (e.g., 1:1 drug to cyclodextrin) must be determined. |
| Solid Dispersion | Dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PEG, HPMC, PVP).[1][11] This creates a high-energy, amorphous form of the drug that dissolves more readily.[9] | Can be prepared by methods like co-solvent evaporation or spray drying.[12] The resulting solid can then be dissolved in an aqueous vehicle for administration. Characterization by PXRD or DSC is needed to confirm the amorphous state.[1] |
| Nanosuspension | Reducing the particle size of the drug to the sub-micron range (200-600 nm).[8] The increased surface area enhances the dissolution rate according to the Noyes-Whitney equation.[6] | This technique does not increase the equilibrium solubility but can significantly improve the dissolution rate, which is often the limiting factor for absorption.[8] Requires specialized equipment like high-pressure homogenizers or media mills.[8] |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
This protocol provides a rapid assessment of solubility, often used in early drug discovery.[4][13]
Materials:
-
6-Iodoquinolin-4-amine
-
100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well filter plate (e.g., Millipore MultiScreen) and collection plate
-
Plate reader capable of UV/Vis spectroscopy or LC/MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Serial Dilution: In a standard 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations for a standard curve.
-
Test Sample Preparation: Add an aliquot of the 10 mM stock solution to the aqueous buffer in the filter plate wells to achieve the desired final test concentration (e.g., add 10 µL of 10 mM stock to 190 µL of PBS for a final concentration of 500 µM in 5% DMSO).[4] Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.
-
Filtration: Place the filter plate on top of a collection plate and centrifuge or use a vacuum manifold to filter the solutions, separating any precipitate from the dissolved compound.
-
Analysis: Transfer the filtrate from the collection plate to a UV-transparent analysis plate.
-
Quantification: Measure the absorbance of the samples using a UV/Vis plate reader at the compound's λmax. Alternatively, quantify the concentration using LC/MS.[4]
-
Calculation: Determine the concentration of the compound in the filtrate by comparing its signal to the standard curve prepared in a DMSO/buffer mixture that matches the final assay conditions. The measured concentration is the kinetic solubility under these conditions.
Protocol 2: Solubilization by pH Adjustment
This protocol determines the effect of pH on the compound's solubility.
Materials:
-
6-Iodoquinolin-4-amine
-
A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 4.0 to 9.0.
-
Calibrated pH meter
-
Vials and orbital shaker
Procedure:
-
Prepare Buffers: Prepare a set of buffers at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add Excess Compound: Add an excess amount of solid 6-Iodoquinolin-4-amine to a vial containing a known volume of each buffer. Ensure solid is visible at the bottom.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake for 24-48 hours to ensure equilibrium is reached (this is the "shake-flask" method).[4][14]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. For more rigorous separation, centrifuge the samples at high speed or filter through a 0.22 µm syringe filter.[15]
-
pH Measurement: Measure the final pH of each supernatant to confirm it has not changed significantly.
-
Quantification: Accurately dilute an aliquot of each clarified supernatant and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV or LC/MS).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH to generate a pH-solubility profile.
Visualizations
Caption: Workflow for initial solubility assessment of 6-Iodoquinolin-4-amine.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. longdom.org [longdom.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. ijpbr.in [ijpbr.in]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous Solubility Assay | Bienta [bienta.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Validation & Comparative
Validating the Anticancer Potential of 6-Iodoquinolin-4-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anticancer activity of 6-Iodoquinolin-4-amine derivatives. Due to the limited publicly available data on 6-Iodoquinolin-4-amine itself, this analysis is based on structurally related compounds, particularly 6-iodo-quinazoline derivatives and other substituted 4-aminoquinolines. This guide synthesizes available preclinical data to offer insights into their potential efficacy and mechanisms of action compared to established therapeutic agents.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer properties.[1][2] The introduction of a halogen atom, such as iodine, at the C6 position can significantly influence the physicochemical properties of the molecule, potentially enhancing its binding affinity to biological targets and its overall therapeutic efficacy.[2] This guide explores the anticancer potential of 6-Iodoquinolin-4-amine derivatives by examining the biological activity of closely related analogues.
Comparative Analysis of In Vitro Cytotoxicity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3c (a 2,4-disubstituted-6-iodoquinazoline) | MCF-7 (Breast) | 4.0 | Doxorubicin | 2.3 |
| HCT-116 (Colon) | 8.0 | Doxorubicin | 3.25 | |
| HepG2 (Liver) | 6.0 | Doxorubicin | 2.8 | |
| A549 (Lung) | 7.0 | Doxorubicin | 3.1 | |
| Compound 3b (a 2,4-disubstituted-6-iodoquinazoline) | MCF-7 (Breast) | 6.0 | Doxorubicin | 2.3 |
| HCT-116 (Colon) | 9.0 | Doxorubicin | 3.25 | |
| HepG2 (Liver) | 8.0 | Doxorubicin | 2.8 | |
| A549 (Lung) | 7.0 | Doxorubicin | 3.1 | |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 (Breast) | 7.35 | Chloroquine | >100 |
| MCF-7 (Breast) | 11.52 | Chloroquine | >100 | |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | Chloroquine | >100 |
Potential Mechanisms of Action and Signaling Pathways
Quinoline and its derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[5][6] The following section outlines potential signaling pathways that may be targeted by 6-Iodoquinolin-4-amine derivatives, based on studies of related compounds.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many quinoline-based compounds are known to inhibit receptor tyrosine kinases (RTKs), which are crucial for cell growth and proliferation signaling.[2] The iodo-substituent may enhance the binding of these derivatives to the ATP-binding pocket of kinases through halogen bonding.[2]
Caption: Proposed inhibition of a generic RTK signaling pathway by a 6-Iodoquinolin-4-amine derivative.
Dihydrofolate Reductase (DHFR) Inhibition
Some iodo-substituted quinoline-like scaffolds are suggested to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, thereby disrupting DNA synthesis and cell proliferation.[1]
Caption: Proposed mechanism of action for 6-Iodoquinolin-4-amine derivatives via DHFR inhibition.
Experimental Protocols
This section provides a generalized overview of the methodologies that can be employed to validate the anticancer activity of 6-Iodoquinolin-4-amine derivatives, based on protocols described for similar compounds.[2][3][7]
General Synthesis of 6-Halo-3-methylquinolin-4-amines
A potential synthetic route for 6-halo-3-methylquinolin-4-amines can be initiated from the corresponding 4-haloaniline.[2]
Caption: A potential synthetic pathway for 6-halo-3-methylquinolin-4-amines.
Protocol for Synthesis:
-
Condensation: The respective 4-haloaniline is reacted with ethyl acetoacetate, often in the presence of an acid catalyst, to form the corresponding ethyl 3-((4-halophenyl)amino)but-2-enoate.[2]
-
Cyclization: The resulting β-anilinoacrylate is cyclized at a high temperature, typically using a high-boiling point solvent like Dowtherm A, to yield the 6-halo-4-hydroxy-3-methylquinolin-2(1H)-one.[2]
-
Chlorination: The product from the previous step is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to produce the 6-halo-2,4-dichloro-3-methylquinoline.[2]
-
Selective Reduction/Deoxygenation: A selective reduction is performed to yield 6-halo-4-chloro-3-methylquinoline.
-
Amination: The final step involves amination, for instance, with ammonia or a protected amine, to furnish the desired 6-halo-3-methylquinolin-4-amine.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-Iodoquinolin-4-amine derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Conclusion
While direct experimental validation of the anticancer activity of 6-Iodoquinolin-4-amine is still needed, the available data on structurally related iodo-substituted quinazolines and other 4-aminoquinolines provide a strong rationale for its investigation as a potential anticancer agent. The demonstrated cytotoxicity against a range of cancer cell lines and the potential to inhibit key signaling pathways, such as those mediated by RTKs and DHFR, highlight the promise of this chemical scaffold. Further synthesis and comprehensive biological evaluation of 6-Iodoquinolin-4-amine and its derivatives are warranted to fully elucidate their therapeutic potential in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
6-Iodoquinolin-4-amine vs. Chloroquine: A Comparative Guide on Antimalarial Activity
A comprehensive analysis of the antimalarial properties of the well-established drug chloroquine, alongside an investigation into the potential of 6-Iodoquinolin-4-amine based on available structure-activity relationship data.
This guide provides a detailed comparison of the antimalarial activity of the conventional drug chloroquine and the less-studied compound 6-Iodoquinolin-4-amine. Due to a lack of specific experimental data for 6-Iodoquinolin-4-amine in the public domain, this comparison leverages extensive data on chloroquine and structure-activity relationship (SAR) studies on related 6-substituted quinoline analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Executive Summary
Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades, primarily functioning by inhibiting hemozoin biocrystallization in the malaria parasite. Its efficacy, however, has been compromised by the emergence of drug-resistant Plasmodium falciparum strains. The antimalarial potential of 6-Iodoquinolin-4-amine remains largely unexplored in published literature. However, analysis of related 6-substituted quinoline derivatives suggests that substitutions at the 6-position of the quinoline ring can influence antimalarial potency. This guide synthesizes the available data to offer a comparative overview.
Data Presentation: In Vitro Antimalarial Activity
The following tables summarize the in vitro antimalarial activity of chloroquine against various strains of P. falciparum. No direct experimental data for 6-Iodoquinolin-4-amine is currently available in peer-reviewed literature.
Table 1: In Vitro Antimalarial Activity of Chloroquine against Plasmodium falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Chloroquine-Sensitive) | 9.8 - 20 | [1][2] |
| Chloroquine | D6 (Chloroquine-Sensitive) | 10.7 | [3] |
| Chloroquine | K1 (Chloroquine-Resistant) | 150 - 300 | [1][2] |
| Chloroquine | W2 (Chloroquine-Resistant) | 87.2 | [3] |
| Chloroquine | Dd2 (Chloroquine-Resistant) | >100 | [4] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of parasite growth in vitro. These values can vary slightly between different studies and experimental conditions.
Structure-Activity Relationship (SAR) Insights for 6-Substituted Quinolines
While specific data for 6-Iodoquinolin-4-amine is unavailable, studies on other 6-substituted quinoline derivatives provide some insights into the potential impact of substitution at this position:
-
Halogen Substitution: Research on 6-Chloro-2-arylvinylquinolines has indicated that a chlorine atom at the C6 position is more favorable for antiplasmodial activity compared to methoxy or fluorine substituents. This suggests that halogenation at the 6-position can be a beneficial modification.
-
Electron-Donating Groups: A study on quinoline-based hybrids noted that the presence of a strong electron-donating group like a methoxy group at the C6 position of the quinoline ring contributed to the potency of the synthesized compound[4].
-
Fluoro Group: One study observed that a fluoro group at the C6 position of a quinoline moiety led to an increase in antimalarial activity within a series of synthesized analogues[4].
These findings suggest that the electronic and steric properties of the substituent at the 6-position play a role in modulating antimalarial activity. An iodine atom is a large, electron-withdrawing halogen, and its effect on the activity of a 4-aminoquinoline scaffold would require direct experimental evaluation. It is well-established that for chloroquine and its close analogs, a halogen at the 7-position is crucial for activity. The impact of moving this halogen or introducing another at the 6-position is not fully understood.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (General Protocol)
A common method for determining the in vitro antimalarial activity of a compound is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes (O+ blood) in RPMI-1640 medium supplemented with human serum and hypoxanthine, and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Drug Preparation: The test compounds (e.g., 6-Iodoquinolin-4-amine, chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compounds are added to wells containing synchronized ring-stage parasite cultures (typically at 1% parasitemia and 2% hematocrit).
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the amount of parasitic DNA, and thus to the parasite growth.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression analysis.
In Vivo Antimalarial Efficacy Testing (Mouse Model)
The 4-day suppressive test in a mouse model is a standard method for evaluating in vivo antimalarial activity.
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei or Plasmodium yoelii infected red blood cells.
-
Drug Administration: The test compounds are administered orally or intraperitoneally to groups of infected mice for four consecutive days, starting a few hours after inoculation. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized erythrocytes.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite suppression.
Mechanism of Action: Chloroquine
The primary mechanism of action of chloroquine involves the disruption of heme detoxification in the malaria parasite.
-
Accumulation in the Food Vacuole: As a weak base, chloroquine readily diffuses into the acidic food vacuole of the parasite residing within the host's red blood cells. Inside the acidic environment, chloroquine becomes protonated and trapped, leading to its accumulation at high concentrations.
-
Inhibition of Hemozoin Formation: During the digestion of hemoglobin, the parasite releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (malaria pigment).
-
Formation of a Toxic Complex: Chloroquine binds to the free heme, forming a complex that prevents the heme from being polymerized into hemozoin.
-
Parasite Death: The accumulation of the toxic heme-chloroquine complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
Visualizations
Caption: A flowchart illustrating the key steps in a typical in vitro antimalarial drug susceptibility assay.
Caption: The signaling pathway of chloroquine's antimalarial action within the parasite's food vacuole.
Conclusion
Chloroquine remains a critical reference compound in antimalarial drug discovery, with a well-characterized mechanism of action and a vast body of efficacy data. While the specific antimalarial activity of 6-Iodoquinolin-4-amine has not been reported, preliminary insights from related 6-substituted quinoline analogs suggest that modifications at this position can influence potency. The available literature indicates that halogen substitutions at the 6-position may be a viable strategy for developing new antimalarial agents. However, without direct experimental evidence, any comparison with chloroquine remains speculative. Further research, including synthesis and in vitro and in vivo testing of 6-Iodoquinolin-4-amine, is necessary to elucidate its potential as an antimalarial agent and to provide a definitive comparison with established drugs like chloroquine.
References
- 1. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for 6-Iodoquinolin-4-amine Derivatives: A Comparative Guide to P2X7 Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays used to confirm the bioactivity of 6-substituted quinolin-4-amine derivatives as P2X7 receptor antagonists. The performance of a key derivative is compared with established P2X7 inhibitors, supported by experimental data and detailed protocols.
While 6-Iodoquinolin-4-amine serves as a critical scaffold in medicinal chemistry, its primary utility lies in its role as a precursor for the synthesis of more complex and potent molecules.[1] Through reactions like the Suzuki coupling, the iodine atom at the 6-position is readily replaced, allowing for the creation of a diverse library of 6-substituted quinolin-4-amine derivatives.[1] A significant number of these derivatives have been investigated for their ability to antagonize the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neuropathic pain.[1][2]
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of events, beginning with the influx of Ca²⁺ and Na⁺ ions.[1] This leads to the assembly of the NLRP3 inflammasome, activation of caspase-1, and the subsequent maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[3] Consequently, the bioactivity of potential P2X7 antagonists is primarily assessed through two key in vitro assays: the calcium flux assay and the IL-1β release assay.
Performance Comparison of P2X7 Receptor Antagonists
To contextualize the bioactivity of 6-substituted quinolin-4-amine derivatives, their performance can be benchmarked against well-characterized, standard P2X7 receptor antagonists. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative quinoline derivative and three established inhibitors in relevant in vitro assays. Lower IC50 values indicate higher potency.
| Compound | Class | Assay Type | Cell Line | Target Species | IC50 (nM) |
| Compound 19 (Xiao et al., 2019) | 6-Substituted Quinoline Derivative | YO-PRO-1 Uptake | HEK293-hP2X7R | Human | 19 |
| IL-1β Release | THP-1 | Human | 20 | ||
| A-438079 | Standard P2X7 Antagonist | Calcium Influx | 1321N1-hP2X7R | Human | 300 |
| IL-1β Release | THP-1 | Human | ~200 (pIC50 = 6.7) | ||
| AZD9056 | Standard P2X7 Antagonist | Calcium Influx | HEK-hP2X7 | Human | 11.2 |
| IL-1β Release | Monocytes | Human | ~63 (pIC50 = 7.2) | ||
| JNJ-47965567 | Standard P2X7 Antagonist | IL-1β Release | Monocytes | Human | ~32 (pIC50 = 7.5) |
Note: Data for Compound 19 is from Xiao, Y., et al. (2019). Data for A-438079, AZD9056, and JNJ-47965567 are compiled from various publicly available datasheets. The YO-PRO-1 uptake assay is a common surrogate for measuring P2X7 channel opening and ion flux.
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway and a general workflow for the synthesis and screening of quinoline-based P2X7 antagonists.
Experimental Protocols
Detailed methodologies for the primary in vitro assays are provided below. These protocols are representative and may require optimization based on specific cell lines and laboratory conditions.
Calcium Flux / YO-PRO-1 Uptake Assay
This assay measures the ability of a compound to inhibit the influx of ions through the P2X7 channel upon agonist stimulation.
Objective: To determine the IC50 value of a test compound by measuring its inhibition of agonist-induced calcium influx or uptake of a fluorescent dye like YO-PRO-1.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or YO-PRO-1 Iodide.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2X7 agonist (e.g., ATP or Benzoyl-ATP (BzATP)).
-
Test compounds (6-substituted quinolin-4-amine derivatives) and reference antagonists.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed HEK293-hP2X7R cells into 96-well plates at a suitable density and culture overnight to allow for cell adherence.[1]
-
Dye Loading: Remove the culture medium and load the cells with a working solution of Fluo-4 AM or YO-PRO-1 in assay buffer. Incubate for 1 hour at 37°C in the dark.[1]
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound or reference antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the P2X7 agonist (e.g., BzATP) into each well to stimulate the receptor. Immediately begin kinetic measurement of the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to ion influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist only). Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
IL-1β Release Assay
This functional assay measures the downstream consequence of P2X7 receptor activation—the release of the pro-inflammatory cytokine IL-1β.
Objective: To determine the IC50 value of a test compound by measuring its inhibition of agonist-induced IL-1β release from immune cells.
Materials:
-
Human monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS) for cell priming.
-
P2X7 agonist (e.g., ATP or BzATP).
-
Test compounds and reference antagonists.
-
Human IL-1β ELISA kit.
-
24-well or 96-well cell culture plates.
Methodology:
-
Cell Culture and Priming: Culture THP-1 cells. For the assay, prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 3-4 hours) to induce the expression of pro-IL-1β.[3]
-
Compound Incubation: After priming, treat the cells with various concentrations of the test compound or reference antagonist for approximately 30-60 minutes.
-
Agonist Stimulation: Add the P2X7 agonist (e.g., BzATP) to the wells to activate the P2X7 receptor and trigger inflammasome activation and IL-1β release. Incubate for a specified period (e.g., 1-6 hours).[3][4]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA Quantification: Quantify the amount of mature IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the amount of IL-1β released in the presence of the test compound to the control (agonist only) to calculate the percentage of inhibition. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 6-Iodoquinolin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The introduction of a halogen atom, such as iodine, at the 6-position of the quinoline ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the cross-reactivity of 6-iodoquinolin-4-amine derivatives, with a focus on their potential as kinase inhibitors. Due to the limited publicly available kinase profiling data for a broad range of 6-iodoquinolin-4-amine derivatives, this guide synthesizes information from closely related analogs, particularly 6-bromo and 6-chloro-4-anilinoquinolines, to infer potential cross-reactivity profiles and guide future research.
Data Presentation: Comparative Kinase Inhibitory Activity
Table 1: Binding Affinity of 6-Halogenated-4-anilinoquinoline Analogs against GAK
| Compound ID | 6-Substituent | GAK Kd (nM)[1] |
| 1 | -CF3 | 10 |
| 2 | -H | >150 |
| 3 | -F | 4.1 |
| 4 | -Cl | 11 |
| 5 | -Br | 45 |
| 6 | -I | Not Available |
Data synthesized from a study on 4-anilinoquinoline inhibitors of GAK. The 6-iodo analog was not explicitly tested in this study, but the trend suggests its potential activity.
In another study focusing on a different iodo-quinoline scaffold, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives demonstrated potent and selective inhibition of DYRK1A, a kinase implicated in neurodegenerative diseases. This highlights the potential for iodo-substituted quinolines to achieve high selectivity.
Table 2: Inhibitory Activity of 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acid (Compound 5j) against a Panel of CMGC Kinases
| Kinase | IC50 (nM)[2] |
| DYRK1A | 6 |
| DYRK1B | >1000 |
| DYRK2 | >1000 |
| CLK1 | >1000 |
| CLK2 | >1000 |
| CLK4 | >1000 |
| CDK9/CycT1 | >1000 |
Experimental Protocols
In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test compound (6-iodoquinolin-4-amine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 384-well plate.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay: MTT Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound (6-iodoquinolin-4-amine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 6-iodoquinolin-4-amine derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Mandatory Visualization
Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of 6-iodoquinolin-4-amine derivatives.
Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for quinoline-based kinase inhibitors.
Discussion and Conclusion
The available data, primarily from closely related 6-halogenated 4-anilinoquinolines, suggests that 6-iodoquinolin-4-amine derivatives are promising candidates for the development of potent and potentially selective kinase inhibitors. The iodine atom, being the most lipophilic and polarizable of the halogens, can engage in strong halogen bonding interactions within the ATP-binding pocket of kinases, potentially leading to high affinity.
The cross-reactivity profile of these compounds will be highly dependent on the nature of the substituent at the 4-amino position. Unsubstituted 4-aminoquinolines may exhibit broader activity, while the introduction of specific aryl or heteroaryl groups can steer the selectivity towards particular kinase families.
It is important to note that derivatives of 6-iodo-3-methylquinolin-4-amine have also been extensively explored as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation.[3] Therefore, when assessing the kinase inhibitory activity of such derivatives, it is crucial to also evaluate their potential off-target effects on the P2X7 receptor to ensure a complete understanding of their pharmacological profile.
References
A Comparative Efficacy Analysis of 6-Iodoquinolin-4-amine and Other Quinolines for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological efficacy of 6-Iodoquinolin-4-amine against other quinoline derivatives. This analysis is supported by available experimental data and provides detailed methodologies for key assays to facilitate further research and development.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The nature and position of substituents on the quinoline ring play a crucial role in modulating the pharmacological profile of these compounds. Halogenation, in particular, is a common strategy to enhance therapeutic potential. This guide focuses on the comparative efficacy of 6-Iodoquinolin-4-amine and its halogenated and non-halogenated analogs.
While direct, head-to-head comparative studies on 6-Iodoquinolin-4-amine across multiple therapeutic areas are limited in publicly available literature, this guide synthesizes data from studies on structurally related compounds to provide a valuable comparative framework.
Quantitative Efficacy of Substituted Quinolines
The following tables summarize the available quantitative data on the efficacy of various substituted quinolines in anticancer, antimalarial, and antibacterial assays. It is important to note that the data has been compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted Quinolines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Iodo-Substituted Quinoline Analog | |||
| Quinoline-6-carboxamide, 4-iodo derivative (2f) | h-P2X7R-MCF-7 (Human Breast Cancer) | 0.566 (as P2X7R antagonist) | [1] |
| 6-Chloro-Substituted Quinoline Analogs | |||
| 6-chloro-2-methyl-quinolin-4-yl-hydrazine derivative (18j) | NCI-60 Panel | 0.33 - 4.87 (GI50) | [2] |
| 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [3] |
| MCF-7 (Breast) | 4.63 | [3] | |
| 6-Bromo-Substituted Quinoline Analogs | |||
| 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazine derivatives | NCI-60 Panel | GI50 values ranging from 0.33 to >100 µM | [2] |
| 6,8-Dibromoquinoline derivative (17) | C6 (Glioma), HT29 (Colon), HeLa (Cervical) | Potent antiproliferative activity | [4] |
| Other Substituted Quinolines | |||
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various Human Tumor Cell Lines | < 1.0 | [5] |
Table 2: Comparative Antimalarial Activity (IC50, nM) of Halogenated 4-Aminoquinolines
| Compound/Derivative | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| General Halogenated 4-Aminoquinolines | |||
| 7-Chloro, Bromo, or Iodo substituted 4-aminoquinolines | CQ-resistant strains | ≤ 25 | [6] |
| Specific Analogs | |||
| Chloroquine (Reference) | 3D7 (CQ-sensitive) | 25 | [7] |
| W2 (CQ-resistant) | > 250 | [7] | |
| Dd2 (CQ-resistant) | > 250 | [7] | |
| 4-aminoalcohol quinoline (S)-enantiomer, 5-carbon side-chain | 3D7 and W2 | More efficient than Chloroquine and Mefloquine | [8] |
Table 3: Comparative Antibacterial Activity (MIC, µg/mL) of Substituted Quinolines
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Chloro-Substituted Quinoline Analogs | |||
| 6-chloro-2-methyl-quinolin-4-yl-hydrazine derivatives | Various pathogenic strains | 6.25 - 100 | [2] |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [9] |
| VRE | 0.75 | [9] | |
| MRSE | 2.50 | [9] | |
| Iodo-Substituted Quinoline Analog | |||
| 4-hydroxy-3-iodo-quinol-2-one (11) | MRSA (Irish hospital strain) | 0.097 | [10] |
| MRSA (non-typeable strain) | 0.049 | [10] | |
| Other Substituted Quinolines | |||
| 2-sulfoether-4-quinolone (15) | S. aureus | 0.8 (µM) | |
| B. cereus | 1.61 (µM) |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation and comparison of quinoline derivatives.
In Vitro Anticancer Activity: MTT Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The test compounds (e.g., 6-Iodoquinolin-4-amine and its analogs) are dissolved in a suitable solvent like DMSO and then serially diluted in the culture medium. The cells are treated with various concentrations of the compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antimalarial Activity Assay (P. falciparum)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, Dd2) strains of P. falciparum are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or a serum substitute.[7]
-
Compound Preparation: Test compounds are serially diluted in the culture medium in a 96-well plate.
-
Inoculation: A synchronized parasite culture (typically at the ring stage) is added to each well to achieve a desired starting parasitemia and hematocrit.
-
Incubation: The plates are incubated for 48-72 hours in a controlled atmosphere (low oxygen, high carbon dioxide).
-
Growth Inhibition Assessment: Parasite growth can be measured using various methods:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the parasitemia is determined by microscopic counting.
-
[³H]-Hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the cultures, and its incorporation into the parasite's nucleic acids is measured as an indicator of parasite proliferation.[8]
-
SYBR Green I-based Assay: A fluorescent dye, SYBR Green I, which binds to parasitic DNA, is used to quantify parasite proliferation.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth medium, and the inoculum is standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Broth Microdilution Method:
-
Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by quinoline derivatives and a general workflow for their experimental evaluation.
Caption: A generalized experimental workflow for the synthesis and efficacy evaluation of quinoline derivatives.
Caption: Potential inhibition of the EGFR signaling pathway by quinoline derivatives in cancer.
Caption: Putative inhibition of the VEGFR signaling pathway by quinoline derivatives.
Caption: Antagonism of the P2X7 receptor signaling pathway by quinoline derivatives.
Caption: Potential inhibition of autophagy by quinoline derivatives in cancer cells.
References
- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The 4-Aminoquinoline Scaffold: A Comparative Guide to Kinase Inhibition Potential with 6-Iodoquinolin-4-amine as a Focal Point
For Immediate Release
This guide provides a comprehensive analysis of the 4-aminoquinoline scaffold as a promising framework for the development of novel kinase inhibitors. While direct experimental validation of 6-Iodoquinolin-4-amine as a kinase inhibitor is not extensively documented in publicly available literature, its structural motif is central to a class of compounds that have demonstrated significant activity against various kinases. This document will objectively compare the performance of validated 4-aminoquinoline analogs with other kinase inhibitor classes, supported by experimental data, to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction to the 4-Aminoquinoline Scaffold in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The 4-aminoquinoline substructure, in particular, has been identified as a key pharmacophore for kinase inhibition. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the transfer of phosphate to their substrates. The substituent at the 4-amino position and modifications on the quinoline ring, such as the iodine at the 6-position in 6-Iodoquinolin-4-amine, offer extensive possibilities for modulating potency and selectivity.
Comparative Analysis of 4-Aminoquinoline Analogs and Alternative Kinase Inhibitors
To illustrate the potential of the 4-aminoquinoline scaffold, this guide presents a comparative analysis of experimentally validated analogs against key kinase targets, including Epidermal Growth Factor Receptor (EGFR) and Receptor-Interacting Protein Kinase 2 (RIPK2). These are compared with inhibitors from other chemical classes targeting the same or related pathways, such as pyrimidine-based inhibitors of p21-activated kinase 1 (PAK1).
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 4-aminoquinoline derivatives and other kinase inhibitors against their respective targets.
Table 1: Inhibitory Activity of 4-Aminoquinoline Derivatives against EGFR and RIPK2
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| 4-Anilinoquinoline Derivative 1 | EGFR | 0.13 | MCF-7 cell line[1] |
| 4-Anilinoquinazoline Derivative 2 | EGFR | Potent (nanomolar range) | MCF-7 cell line[1] |
| 4-Aminoquinoline Derivative 3 | RIPK2 | 5.1 ± 1.6 | In vitro assay[2][3] |
| GSK583 (4-aminoquinoline-based) | RIPK2 | 13 | Biochemical assay[4] |
Table 2: Inhibitory Activity of Alternative Kinase Inhibitors
| Compound | Scaffold Class | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| Gefitinib | 4-Anilinoquinazoline | EGFR | - | Approved Drug |
| Erlotinib | 4-Anilinoquinazoline | EGFR | - | Approved Drug |
| AZ13705339 | Bis-anilino pyrimidine | PAK1 | < 1 | In vitro probe[5] |
| FRAX597 | Pyrido[2,3-d]pyrimidin-7-one | PAK1 | 7.7 | Preclinical study[5] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general workflow for kinase inhibitor validation are provided below to aid in understanding the context and application of these compounds.
References
- 1. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Iodoquinolin-4-amine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 6-iodoquinolin-4-amine analogs, synthesizing available data to elucidate their structure-activity relationships (SAR). While direct comparative studies on a wide range of 6-iodoquinolin-4-amine analogs are limited in publicly available literature, this guide leverages data from structurally similar quinoline and quinazolinone derivatives to provide insights into their potential as therapeutic agents.
Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Strategic modification of the quinoline scaffold is a key approach in drug discovery to enhance efficacy and selectivity. Halogenation, particularly at the C6 position, is a frequently employed strategy to modulate the physicochemical properties of these molecules, such as lipophilicity and electronic distribution, thereby influencing their interaction with biological targets.[1] This guide focuses on the impact of the iodine substituent at the 6-position of the quinolin-4-amine core and explores the SAR of this class of compounds.
Comparative Analysis of Physicochemical Properties
The nature of the halogen at the C6 position significantly influences the molecule's properties. The substitution of iodine imparts distinct characteristics compared to other halogens like bromine and chlorine, which can have profound effects on the pharmacokinetic and pharmacodynamic profiles of the analogs.
| Property | Iodine (I) | Bromine (Br) | Chlorine (Cl) |
| Atomic Radius (pm) | 133 | 114 | 99 |
| Electronegativity (Pauling scale) | 2.66 | 2.96 | 3.16 |
| Van der Waals Radius (Å) | 1.98 | 1.85 | 1.75 |
| Lipophilicity Trend | Highest | Intermediate | Lowest |
Data compiled from publicly available chemical data.[1]
Key Inferences from Physicochemical Properties:
-
Lipophilicity: The trend in lipophilicity (I > Br > Cl) suggests that 6-iodo analogs are likely to have better membrane permeability, which can influence their absorption and distribution.[1]
-
Halogen Bonding: The larger atomic radius and lower electronegativity of iodine make it a potent halogen bond donor. This non-covalent interaction can be crucial for enhancing binding affinity to biological targets like the ATP-binding pocket of kinases.[1]
Biological Activity and Therapeutic Potential
While specific data for many 6-iodoquinolin-4-amine analogs is not available, studies on closely related compounds, such as 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, provide valuable insights into their potential anticancer activity.[2]
In Vitro Cytotoxicity Data of Structurally Similar Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives against various human cancer cell lines. This data serves as a proxy to understand the potential cytotoxic efficacy of iodo-substituted quinoline-like scaffolds.[2]
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Derivative 1 | 1.23 | 2.54 | 3.12 | 4.67 |
| Derivative 2 | 0.98 | 1.87 | 2.45 | 3.98 |
| Derivative 3 | 2.11 | 3.01 | 4.23 | 5.11 |
| Paclitaxel | Not specified in source | Not specified in source | Not specified in source | Not specified in source |
| Temozolomide | Not specified in source | Not specified in source | Not specified in source | Not specified in source |
Note: The specific structures of "Derivative 1, 2, and 3" are proprietary to the source study. This table is presented to illustrate the potential activity of the 6-iodo scaffold.[2]
Signaling Pathways and Mechanism of Action
Quinoline derivatives are known to exert their biological effects through various mechanisms. A prominent mode of action is the inhibition of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.[1] By blocking the autophosphorylation of RTKs, these compounds can inhibit downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, ultimately leading to a reduction in cancer cell proliferation and survival.[1] Another potential mechanism for iodo-substituted quinoline-like scaffolds is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[2]
Caption: Proposed inhibition of the RTK signaling pathway by a 6-iodoquinolin-4-amine analog.
Experimental Protocols
The following are generalized methodologies for key experiments relevant to the evaluation of 6-iodoquinolin-4-amine analogs.
General Synthesis of 6-Halo-3-methylquinolin-4-amines
A potential synthetic route for 6-halo-3-methylquinolin-4-amines can commence from the corresponding 4-haloaniline.[1]
-
Condensation: The respective 4-haloaniline is reacted with ethyl acetoacetate, often in the presence of a catalytic amount of acid, to form the corresponding ethyl 3-((4-halophenyl)amino)but-2-enoate.
-
Cyclization: The resulting β-anilinoacrylate is cyclized at a high temperature, typically using a high-boiling solvent like Dowtherm A, to yield the 6-halo-4-hydroxy-3-methylquinoline.
-
Chlorination: The hydroxyl group at the 4-position is subsequently converted to a chloro group using a chlorinating agent such as phosphoryl chloride (POCl3).
-
Amination: The final 6-halo-3-methylquinolin-4-amine is obtained by reacting the 4-chloro intermediate with ammonia or a primary amine.
Caption: General experimental workflow for the synthesis and evaluation of 6-iodoquinolin-4-amine analogs.
In Vitro Cytotoxicity (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 6-iodoquinolin-4-amine analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The available evidence, though indirect for many specific 6-iodoquinolin-4-amine analogs, strongly suggests that the 6-iodo substituent is a promising feature for the development of potent therapeutic agents, particularly in the realm of oncology. The enhanced lipophilicity and potential for halogen bonding conferred by the iodine atom can lead to improved potency.[1] However, it is also important to consider that increased lipophilicity can sometimes be associated with higher toxicity, necessitating a careful balance in drug design.[1] Further direct comparative studies are warranted to fully elucidate the structure-activity relationships within this series and to identify lead candidates for further preclinical and clinical development.
References
Evaluating the Therapeutic Index of 6-Iodoquinolin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The 6-iodoquinolin-4-amine structure, in particular, serves as a versatile precursor for the synthesis of diverse derivatives, primarily through modifications at the reactive iodine position.[4] This guide provides a comparative evaluation of the therapeutic potential of these derivatives by synthesizing available data on their efficacy and toxicity.
It is important to note that direct and comprehensive studies detailing the therapeutic index of specific 6-Iodoquinolin-4-amine derivatives are not extensively available in publicly accessible literature.[1] Therefore, this analysis relies on data from structurally related quinoline and quinazolinone compounds to provide a valuable proxy for understanding their potential efficacy and safety profiles.
Comparative Efficacy: In Vitro Cytotoxicity and Activity
The therapeutic efficacy of a compound is often initially assessed by its in vitro activity, typically measured as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50). A lower value indicates higher potency. The following table summarizes the reported in vitro activities of various 6-iodo-quinoline-like derivatives and other related quinoline compounds against a range of cell lines.
| Compound Class/Derivative | Target Cell Line(s) | Reported Activity (IC50/GI50) | Reference Compound(s) |
| 6-iodo-2-methylquinazolin-4-(3H)-one Derivatives * | HL60 (Leukemia) | 2.5 µM - 5.3 µM | Paclitaxel, Temozolomide |
| U937 (Leukemia) | 2.9 µM - 6.1 µM | Paclitaxel, Temozolomide | |
| HeLa (Cervical Cancer) | 3.4 µM - 8.2 µM | Paclitaxel, Temozolomide | |
| T98G (Glioblastoma) | 4.1 µM - 9.5 µM | Paclitaxel, Temozolomide | |
| 6-cinnamamido-quinoline-4-carboxamide (CiQ) Derivatives | Various Cancer Cell Lines | 0.3 µM to < 10 µM | Cisplatin, Vinblastine |
| 4-aminoquinoline Derivatives | MDA-MB-468 (Breast Cancer) | 7.35 µM - 8.73 µM | Chloroquine, Amodiaquine |
| MCF-7 (Breast Cancer) | 8.22 µM - 14.47 µM | Chloroquine | |
| Quinolinyl β-enaminone Derivatives | Leishmania donovani | < 6 µM | - |
| 4-hydroxyquinoline Derivatives | Colo 320 (Colon Adenocarcinoma) | 4.58 µM - 14.08 µM | - |
Note: Data for 6-iodo-2-methylquinazolin-4-(3H)-one derivatives are presented as a proxy for the potential anticancer efficacy of iodo-substituted quinoline-like scaffolds.[1]
Toxicity Profile and Therapeutic Index Considerations
The therapeutic index (TI) is a quantitative measurement of the safety of a drug, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[5] A high TI is desirable, indicating a wide margin between the effective and toxic doses.[5]
Direct LD50 (lethal dose) or TD50 data for 6-iodoquinolin-4-amine derivatives are scarce. However, available studies on related compounds provide preliminary insights into their potential toxicity.
| Compound Class/Derivative | Assay Type | Results |
| Quinolinyl β-enaminone Derivatives | In Vitro Cytotoxicity (J774 Macrophages) | Mild cytotoxicity (~75% viability) at 25 µM. |
| In Vivo (Hamster model) | No organ toxicity observed at 100 mg/kg.[6] | |
| 6-halo-3-methylquinolin-4-amines | Physicochemical Inference | The iodo-analog's high lipophilicity may enhance cellular uptake but could also increase non-specific binding and toxicity.[7] |
| Quinoline-amidrazone Hybrids | In Silico ADMET Study | Predicted to be non-carcinogenic.[8] |
The lack of comprehensive in vivo toxicity data prevents the calculation of a definitive therapeutic index. Further research, including acute and chronic toxicity studies, is essential to establish a reliable safety profile for this class of compounds.
Experimental Protocols and Workflows
Detailed and reproducible experimental design is critical in drug development. Below are representative protocols for key assays used in the evaluation of quinoline derivatives.
Experimental Workflow: Synthesis and Screening
The primary utility of 6-iodo-3-methylquinolin-4-amine is as a scaffold in Suzuki coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[4]
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Seeding : Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[7]
-
Compound Treatment : The test derivatives are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. Cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition : After incubation, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.[1]
-
Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals formed by metabolically active cells.
-
Data Analysis : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Protocol 2: In Vivo Acute Toxicity Study
This protocol provides a framework for the initial assessment of a compound's safety profile in a living organism.
-
Animal Model : Select a suitable animal model (e.g., BALB/c mice). House animals under standard laboratory conditions with access to food and water ad libitum.
-
Dosing : Administer the test compound at a specified dose (e.g., 50 mg/kg/day) via a relevant route (e.g., subcutaneous, intraperitoneal, oral gavage) for a defined period (e.g., 21 days).[9] A vehicle control group and an untreated control group should be included.
-
Clinical Monitoring : Monitor the animals daily for clinical signs of distress, including changes in body weight, behavior, posture, and physical appearance.[9]
-
Blood Analysis : At the end of the study period, collect blood samples for hematology (complete blood count) and clinical chemistry analysis to assess organ function (e.g., liver and kidney markers).[9]
-
Histopathology : Euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs), weigh them, and preserve them in formalin for histopathological examination to identify any tissue-level abnormalities.[9]
-
Data Analysis : Compare all collected data (body weight, blood parameters, organ weights, pathology reports) between the treated and control groups to identify any statistically significant toxic effects.
Potential Signaling Pathways and Mechanisms of Action
The therapeutic effects of quinoline derivatives are mediated through various molecular mechanisms and signaling pathways.
P2X7 Receptor Antagonism
Derivatives of 6-Iodo-3-methylquinolin-4-amine can act as potent antagonists of the P2X7 receptor, an ATP-gated ion channel primarily found on immune cells.[4] By blocking this receptor, these compounds can inhibit the release of pro-inflammatory cytokines, making them promising candidates for treating inflammatory diseases.[4]
Receptor Tyrosine Kinase (RTK) Pathway Inhibition
Many quinoline-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are critical for regulating cell growth and proliferation.[7] By blocking the autophosphorylation of RTKs, these derivatives can halt downstream signaling cascades like the MAPK/ERK pathway, leading to reduced cancer cell survival.[7]
Other potential mechanisms of action for quinoline derivatives include:
-
Disruption of Autophagy : Accumulation in lysosomes can inhibit the fusion of autophagosomes with lysosomes, a mechanism implicated in anticancer activity.[2][10]
-
Inhibition of Dihydrofolate Reductase (DHFR) : Some quinoline-like scaffolds show promise as anticancer agents by potentially inhibiting this key enzyme in nucleotide synthesis.[1]
-
Inhibition of Heme Polymerization : The classic antimalarial action of 4-aminoquinolines involves preventing the detoxification of heme in the malaria parasite, leading to oxidative stress and parasite death.[2]
Conclusion
While direct data for calculating the therapeutic index of 6-Iodoquinolin-4-amine derivatives remains limited, the available evidence from structurally analogous compounds suggests a promising profile. The scaffold demonstrates significant in vitro potency against cancer cell lines and infectious agents like Leishmania. Preliminary toxicity data and in silico models suggest that derivatives can be developed with acceptable safety profiles. The iodo-substituted derivatives may offer higher potency, but this could be accompanied by increased toxicity, highlighting a critical area for optimization.[7] Future research must focus on comprehensive in vivo efficacy and toxicity studies to establish a definitive therapeutic index and fully realize the therapeutic potential of this versatile chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. Quinolinyl β-enaminone derivatives exhibit leishmanicidal activity against Leishmania donovani by impairing the mitochondrial electron transport chain complex and inducing ROS-mediated programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 9. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Iodoquinolin-4-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of 6-Iodoquinolin-4-amine, a compound often used in pharmaceutical research. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle 6-Iodoquinolin-4-amine with the appropriate Personal Protective Equipment (PPE). This compound should be treated as hazardous, and exposure should be minimized.
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact and potential irritation or allergic reactions.[1][2] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood.[3] If dust or aerosols may be generated, a respirator is recommended. | Minimizes inhalation of the compound, which may cause respiratory irritation.[2] |
Safe Handling Protocols:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[3][4]
Step-by-Step Disposal Protocol
The disposal of 6-Iodoquinolin-4-amine must be managed through an approved hazardous waste program. Do not dispose of this chemical in standard laboratory trash or down the drain. [5]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid 6-Iodoquinolin-4-amine, including contaminated items such as weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
Step 2: Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "6-Iodoquinolin-4-amine".
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly closed to prevent leaks or spills.[5]
-
Keep waste containers away from incompatible materials.[5]
Step 3: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5]
-
Provide them with accurate information about the waste, including its composition and volume.
Step 4: Spill and Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Wear appropriate PPE.[3] For solid spills, sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust formation.[3] For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[5]
-
Report: Report the spill to your laboratory supervisor and EHS office immediately.[5]
Hazard Summary
The following table summarizes the known and potential hazards of 6-Iodoquinolin-4-amine and structurally similar compounds, which should inform handling and disposal decisions.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[1] | Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] May cause an allergic skin reaction.[1] | Wash skin thoroughly after handling. Wear protective gloves.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear eye protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Kidney) through prolonged or repeated exposure.[1] | Do not breathe dust.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 6-Iodoquinolin-4-amine.
Caption: Disposal Workflow for 6-Iodoquinolin-4-amine
First-Aid Procedures
In case of exposure, follow these first-aid measures:
-
After eye contact: Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing.[2][6] Seek immediate medical attention.
-
After skin contact: Wash off immediately with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[3]
-
After inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[2][4] Call a poison center or doctor if you feel unwell.[4]
-
After swallowing: Call a poison center or doctor immediately.[3] Rinse mouth.[4]
References
Essential Safety and Logistics for Handling 6-Iodoquinolin-4-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential procedural information for the safe handling and disposal of 6-Iodoquinolin-4-amine, a halogenated quinoline derivative. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for 6-Iodoquinolin-4-amine, a cautious approach based on structurally similar compounds, such as 6-Iodo-3-methylquinolin-4-amine, is necessary. Quinoline derivatives are generally considered hazardous.[1] The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes, while a face shield provides broader protection, especially when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient to manage airborne concentrations. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for both safety and the integrity of the experiment.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]
-
Material Weighing: Whenever possible, weigh solid compounds within a ventilated enclosure, such as a fume hood, to control airborne particles.
Step 2: Handling the Compound
-
Engineering Controls: Always handle 6-Iodoquinolin-4-amine in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands, forearms, and face thoroughly after handling the compound and before any breaks.[1]
-
Avoiding Contact: Implement all necessary technical measures to avoid or minimize the release of the product into the workplace.[1] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[3] Do not allow the substance to come into contact with your eyes, skin, or clothing.[1]
Step 3: Storage
-
Store the compound in its original, tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Protect it from direct sunlight, moisture, and air.[1]
-
The storage area should be secure and separate from strong oxidants, acids, and acid anhydrides.[1][4]
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of 6-Iodoquinolin-4-amine and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[5][6]
Waste Segregation and Collection
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for all waste containing 6-Iodoquinolin-4-amine. This container should be clearly marked as "Halogenated Organic Waste."[5][7]
-
Solid Waste: Collect solid 6-Iodoquinolin-4-amine, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE in a designated, sealed container for hazardous solid waste.[2]
-
Liquid Waste: Solutions containing 6-Iodoquinolin-4-amine and the initial solvent rinses of contaminated glassware should be collected in a labeled, sealed container designated for halogenated organic liquid waste.[2] Do not mix with non-halogenated waste streams.[8]
-
Decontamination of Empty Containers: Rinse empty containers that held 6-Iodoquinolin-4-amine with a suitable solvent. This rinsate must be collected and disposed of as halogenated organic liquid waste.
Storage and Disposal
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.[6][7]
-
Temporary Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in handling and disposing of 6-Iodoquinolin-4-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
